An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 2-(Methylamino)butan-1-ol Introduction 2-(Methylamino)butan-1-ol is a chiral amino alcohol that serves as a valuable building block in orga...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 2-(Methylamino)butan-1-ol
Introduction
2-(Methylamino)butan-1-ol is a chiral amino alcohol that serves as a valuable building block in organic synthesis. Its bifunctional nature, containing both a secondary amine and a primary alcohol, imparts a unique set of chemical properties that make it a target for researchers in medicinal chemistry and materials science. The presence of a stereocenter at the second carbon position further enhances its utility, offering diastereoselective and enantioselective synthesis possibilities. This guide provides a comprehensive overview of its chemical and physical properties, proposes a logical synthetic protocol, and discusses its potential applications based on its structural characteristics.
Molecular Structure and Identification
The fundamental identity of a chemical compound is rooted in its structure and universally recognized identifiers.
1.1. Chemical Structure
The structure of 2-(Methylamino)butan-1-ol consists of a four-carbon butane backbone. A primary alcohol group (-CH₂OH) is attached to the first carbon, and a methylamino group (-NHCH₃) is attached to the second carbon. The second carbon is a chiral center.
The physical properties of 2-(Methylamino)butan-1-ol are dictated by its molecular structure, particularly the presence of hydroxyl and secondary amine groups, which allow for hydrogen bonding. This significantly influences its boiling point and solubility compared to non-polar analogues.
2.1. Summary of Properties
The following table summarizes key physicochemical properties. It is important to note that many of these values are computationally predicted due to the limited availability of experimental data for this specific compound.
The ability to form hydrogen bonds increases the energy required to transition to the gas phase.[2]
Inferred
Solubility
Soluble in water and polar organic solvents
The polar -OH and -NH groups facilitate interaction with polar solvents.
Inferred
Proposed Synthesis Pathway: Reductive Amination
While various synthetic routes can be envisioned, a robust and common method for preparing secondary amines like 2-(Methylamino)butan-1-ol is through the N-methylation of a primary amine precursor. A logical and industrially scalable approach involves the reductive amination of 2-aminobutan-1-ol.
The causality behind this choice lies in its efficiency. Reductive amination combines the formation of an imine or Schiff base from a primary amine and an aldehyde (in this case, formaldehyde), followed by its immediate reduction to the target secondary amine in a single pot. This avoids the isolation of the potentially unstable imine intermediate. Sodium borohydride is a suitable reducing agent for this transformation due to its selectivity and mild reaction conditions.
3.1. Experimental Protocol: N-methylation of 2-Aminobutan-1-ol
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 2-aminobutan-1-ol (1.0 eq) and a suitable solvent such as methanol.
Imine Formation: Cool the solution to 0 °C in an ice bath. Slowly add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq) dropwise while stirring. The reaction is monitored for the formation of the intermediate N-methylenepropan-1-amine-2-yl)methanol.
Reduction: While maintaining the temperature at 0 °C, slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Caution: Hydrogen gas evolution will occur.
Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction is then carefully quenched by the slow addition of water.
Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 2-(methylamino)butan-1-ol.
An In-Depth Technical Guide to 2-(Methylamino)butan-1-ol (CAS: 27646-79-3)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive scientific overview of 2-(Methylamino)butan-1-ol, a chiral amino alcohol with potential applications...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of 2-(Methylamino)butan-1-ol, a chiral amino alcohol with potential applications in organic synthesis and pharmaceutical development. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from analogous structures to present a robust framework for its synthesis, characterization, and handling. This guide is designed to be a foundational resource, offering both theoretical insights and practical, detailed methodologies for professionals engaged in the exploration of novel aminobutanol derivatives.
Introduction: The Chemical Identity and Significance of 2-(Methylamino)butan-1-ol
2-(Methylamino)butan-1-ol, with the CAS number 27646-79-3, is a member of the versatile class of amino alcohols. Its structure incorporates a primary alcohol and a secondary amine, bestowing upon it a unique combination of chemical properties that make it an attractive building block in various synthetic endeavors. The presence of a stereocenter at the second carbon atom means that this compound can exist as two enantiomers, a feature of profound importance in the context of drug development where stereochemistry often dictates biological activity.[1][2]
The N-methylation of the amino group can significantly influence the molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability, potentially enhancing its bioavailability and efficacy as part of a larger bioactive molecule.[3][4][5] Chiral amino alcohols are prevalent structural motifs in a wide array of pharmaceutical agents, including beta-blockers, antivirals, and anti-cancer drugs, underscoring the potential of 2-(Methylamino)butan-1-ol as a valuable synthon.[2]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe utilization in a laboratory setting.
Predicted Physicochemical Data
The following table summarizes the key computed physicochemical properties of 2-(Methylamino)butan-1-ol.
Property
Value
Source
Molecular Formula
C₅H₁₃NO
PubChem
Molecular Weight
103.16 g/mol
PubChem
IUPAC Name
2-(methylamino)butan-1-ol
PubChem
Boiling Point
65 °C at 14 Torr
ChemicalBook
Density
0.9181 g/cm³
ChemicalBook
pKa
14.77 ± 0.10 (Predicted)
ChemicalBook
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-(Methylamino)butan-1-ol is classified with the following hazards:
H227: Combustible liquid.
H314: Causes severe skin burns and eye damage.
H335: May cause respiratory irritation.
Handling Precautions:
Due to its corrosive and irritant nature, handling of 2-(Methylamino)butan-1-ol requires strict adherence to safety protocols. All manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory to prevent skin and eye contact. In case of accidental exposure, the affected area should be flushed immediately with copious amounts of water, and medical attention should be sought.
Proposed Synthesis and Purification Methodologies
While specific literature on the synthesis of 2-(Methylamino)butan-1-ol is scarce, a highly plausible and efficient route is through the reductive amination of a suitable precursor. This method is widely employed for the synthesis of secondary amines due to its high selectivity and the avoidance of over-alkylation, a common issue with direct alkylation methods.[6][7]
Proposed Synthesis Workflow: Reductive Amination
The proposed synthesis involves the reaction of 2-aminobutan-1-ol with formaldehyde in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ to the desired N-methylated product.
Caption: Proposed synthesis workflow for 2-(Methylamino)butan-1-ol via reductive amination.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-reasoned, hypothetical procedure based on standard organic synthesis techniques for reductive amination.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobutan-1-ol (1.0 equivalent) in methanol.
Aldehyde Addition: Cool the solution to 0 °C in an ice bath. Slowly add an aqueous solution of formaldehyde (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.
Imine Formation: Stir the reaction mixture at 0 °C for 30 minutes to facilitate the formation of the intermediate imine.
Reduction: Add sodium borohydride (1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C. The addition of the reducing agent will cause gas evolution.
Reaction Monitoring: After the addition of sodium borohydride is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude 2-(Methylamino)butan-1-ol can be purified by fractional vacuum distillation to remove any unreacted starting materials and by-products.
Structural Elucidation and Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized 2-(Methylamino)butan-1-ol.
Caption: Logical workflow for the analytical characterization of 2-(Methylamino)butan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[8]
Predicted ¹H and ¹³C NMR Data:
Assignment
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
CH₃ (ethyl)
~0.9
~10
CH₂ (ethyl)
~1.4
~25
N-CH₃
~2.4
~35
CH
~2.6
~65
CH₂OH
~3.5
~68
OH and NH
Broad singlets, variable
-
Experimental Protocol:
Sample Preparation: Dissolve 5-10 mg of purified 2-(Methylamino)butan-1-ol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For the ¹³C spectrum, proton decoupling should be employed.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.[9][10]
Predicted Mass Spectrometry Data (Electron Ionization):
m/z
Relative Abundance
Assignment
103
Low
[M]⁺ (Molecular Ion)
72
High
[M - CH₂OH]⁺ (α-cleavage)
58
Medium
[CH(CH₂CH₃)NHCH₃]⁺
44
High
[CH₂=NHCH₃]⁺ (Base Peak)
Experimental Protocol:
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC).
Ionization: Utilize Electron Ionization (EI) at 70 eV.
Mass Analysis: Scan a mass range of m/z 40-150.
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[11][12]
Predicted FTIR Absorption Bands:
Wavenumber (cm⁻¹)
Intensity
Assignment
3400-3200
Broad, Strong
O-H stretch (hydrogen-bonded)
3350-3310
Weak-Medium
N-H stretch
2970-2850
Strong
C-H stretch (alkane)
1470-1450
Medium
C-H bend (alkane)
1150-1050
Strong
C-O stretch (primary alcohol)
1100-1000
Medium
C-N stretch
Experimental Protocol:
Sample Preparation: Place a drop of the neat liquid sample on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Potential Applications in Research and Drug Development
The structural features of 2-(Methylamino)butan-1-ol suggest its potential utility in several areas of chemical and pharmaceutical research.
Chiral Building Block: As a chiral amino alcohol, it can serve as a valuable starting material or intermediate in the asymmetric synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2][13] The stereocenter can be exploited to control the stereochemistry of subsequent transformations.
Ligand Synthesis: The amino and alcohol functionalities can be used to synthesize novel chiral ligands for asymmetric catalysis.
Drug Discovery: The N-methylated amino alcohol motif is present in various biologically active compounds. N-methylation is known to enhance properties such as membrane permeability and resistance to metabolic degradation, which are desirable attributes for drug candidates.[3][4][5] Therefore, 2-(Methylamino)butan-1-ol could be incorporated into new chemical entities to explore their therapeutic potential.
Conclusion
While direct experimental data on 2-(Methylamino)butan-1-ol is limited, this technical guide provides a comprehensive and scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging established principles of organic chemistry and analytical spectroscopy, researchers and drug development professionals can confidently approach the study and utilization of this promising chiral building block. The proposed methodologies offer a clear path for further investigation into the unique properties and potential of 2-(Methylamino)butan-1-ol.
References
BenchChem. (2025). Enantioselective Synthesis of 2-Amino-1-Butanol Derivatives: Application Notes and Protocols.
PrepChem. (n.d.). Synthesis of 2-Amino-n-butanol. Retrieved from [Link]
Google Patents. (n.d.). US3944617A - Synthesis of dl-2-amino-1-butanol.
Google Patents. (n.d.). CN105481703B - One kind synthesis(S)The method of 2 amino butanols.
National Center for Biotechnology Information. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
National Center for Biotechnology Information. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]
ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Retrieved from [Link]
ACS Publications. (2001). Synthetic Preparation of N-Methyl-α-amino Acids. Retrieved from [Link]
ResearchGate. (n.d.). 1 H-NMR spectra of AN (a) and OAN (b). Retrieved from [Link]
ACS Publications. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. Retrieved from [Link]
PubMed. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Retrieved from [Link]
YouTube. (2018). NMR Analysis of Amino Acids. Retrieved from [Link]
Mini-Reviews in Organic Chemistry. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Retrieved from [Link]
PubMed. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. Retrieved from [Link]
Shimadzu. (n.d.). Analysis of Amino Acids Contained in Alcohol. Retrieved from [Link]
Agilent. (2011). Amino alcohols Analysis of ethanol amines. Retrieved from [Link]
Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
Royal Society of Chemistry. (2002). Fourier transform infrared spectroscopic studies on the interaction between copper(II), amino acids and marine solid particles. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Retrieved from [Link]
ACS Publications. (2004). Monitoring Carbonyl-Amine Reaction between Pyruvic Acid and α-Amino Alcohols by FTIR Spectroscopy A Possible Route To Amadori Products. Retrieved from [Link]
Scilit. (n.d.). Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals. Retrieved from [Link]
PubMed. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Retrieved from [Link]
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]
Beilstein Journals. (2018). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Retrieved from [Link]
ResearchGate. (2025). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]
Royal Society of Chemistry. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Retrieved from [Link]
Columbia University. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Retrieved from [Link]
YouTube. (2020). Amine NMR help IR spectra interpretation Nuclear magnetic resonance. Retrieved from [Link]
ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Retrieved from [Link]
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
ACS Publications. (1961). Notes- N-Methylation of Amino Alcohols and Amino Mercaptans. Retrieved from [Link]
National Center for Biotechnology Information. (2012). An Introduction to Biological NMR Spectroscopy. Retrieved from [Link]
PubMed. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Retrieved from [Link]
National Center for Biotechnology Information. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Retrieved from [Link]
ACS Publications. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Retrieved from [Link]
BenchChem. (2025). discovery and synthesis of chiral amino alcohols.
Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]
ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]
Targeting the Amino Alcohol Scaffold: A Technical Guide to 2-(methylamino)butan-1-ol and its Structural Analogs Part 1: The Scaffold & Significance 2-(methylamino)butan-1-ol represents a critical chiral pharmacophore in...
Author: BenchChem Technical Support Team. Date: February 2026
Targeting the Amino Alcohol Scaffold: A Technical Guide to 2-(methylamino)butan-1-ol and its Structural Analogs
Part 1: The Scaffold & Significance
2-(methylamino)butan-1-ol represents a critical chiral pharmacophore in medicinal chemistry.[1] It is the N-methylated derivative of 2-amino-1-butanol , the monomeric building block of Ethambutol (EMB) , a frontline bacteriostatic agent used against Mycobacterium tuberculosis.
While Ethambutol itself relies on an ethylenediamine linker, the N-methyl analog serves as a vital structural probe. By modifying the steric bulk and basicity of the nitrogen center, researchers can modulate:
Metal Chelation: The 1,2-amino alcohol motif chelates divalent cations (Zn²⁺, Cu²⁺). This chelation is central to the inhibition of arabinosyl transferases (EmbA, EmbB, and EmbC), the enzymes responsible for mycobacterial cell wall synthesis.
Lipophilicity (LogP): Methyl vs. Ethyl substitution alters the partition coefficient, influencing blood-brain barrier (BBB) penetration and intracellular accumulation within macrophages.
Toxicity Profiles: Ocular toxicity (optic neuritis) in EMB therapy is dose-dependent and structure-linked. Analogs are synthesized to dissociate efficacy from this neurotoxic side effect.
Part 2: Structural Classification & SAR
The structural analogs of 2-(methylamino)butan-1-ol are categorized by their deviation from the parent scaffold.
The Monomeric Analogs (Chiral Auxiliaries & Ligands)
These are single-unit amino alcohols used as chiral ligands in asymmetric catalysis or as fragments for fragment-based drug discovery (FBDD).
Core Modification: Alkylation of the amine (Methyl, Ethyl, Isopropyl).
Backbone Modification: Extension of the carbon chain (Propanol vs. Butanol vs. Pentanol).
Stereochemistry: The (S)-enantiomer is generally required for biological activity in the EMB series.
The Dimeric Analogs (Ethambutol-Like)
These compounds link two monomer units.
Symmetrical Dimers: Two identical 2-(methylamino)butan-1-ol units linked by an ethylene spacer (leads to N,N'-dimethyl analogs of EMB).
Unsymmetrical Diamines (SQ109 Class): One amino alcohol unit linked to a different lipophilic amine (e.g., adamantane or geranyl fragments). This class (e.g., SQ109) often shows higher potency against Multi-Drug Resistant (MDR) TB.
Heterocyclic Derivatives (Oxazolines)
Cyclization of the 1,2-amino alcohol yields oxazolines, which serve as protected forms of the amino alcohol or as rigid bioisosteres.
Part 3: Visualizing the Structure-Activity Relationship (SAR)
The following diagram maps the critical modification points on the scaffold and their pharmacological impact.
Caption: SAR map highlighting the three vectors of modification (Amine, Backbone, Alcohol) and their downstream pharmacological effects.[1][2][3][4][5][6][7][8][9][10]
Part 4: Synthetic Methodologies
To ensure high enantiomeric purity (ee > 99%), synthesis typically proceeds via the Chiral Pool strategy, starting from L-2-aminobutyric acid, rather than resolving racemic mixtures.
Strategic Route: The Carbamate Reduction Protocol
Direct methylation of primary amines (using MeI) often leads to over-alkylation (quaternary ammonium salts). The most robust, self-validating method for mono-methylation is the Carbamate Reduction Route .
Dissolve (S)-2-amino-1-butanol (10.0 mmol) and Et₃N (12.0 mmol) in dry DCM (50 mL) at 0°C under N₂ atmosphere.
Add Ethyl Chloroformate (11.0 mmol) dropwise over 20 minutes. Note: The dropwise addition controls the exotherm.
Stir at room temperature for 4 hours.
Validation Point (TLC): Check consumption of starting amine (ninhydrin stain). The carbamate product will have a higher R_f value.
Workup: Wash with 1N HCl (to remove unreacted amine/Et₃N), then brine. Dry over Na₂SO₄ and concentrate.
Reduction to Methylamine:
Suspend LiAlH₄ (30.0 mmol) in anhydrous THF (60 mL) in a 3-neck flask under Argon.
Dissolve the crude carbamate from Step 1 in THF (20 mL) and add dropwise to the LiAlH₄ suspension at 0°C.
Reflux the mixture for 12 hours. Causality: Reflux is required to fully reduce the carbonyl of the carbamate to the methylene group.
Quenching (Fieser Method): Cool to 0°C. Carefully add:
1.1 mL Water
1.1 mL 15% NaOH
3.3 mL Water
Stir until a granular white precipitate forms (aluminum salts). Filter through Celite.
Purification & Analysis:
Concentrate the filtrate. Distill under reduced pressure (Kugelrohr) if necessary.
Characterization:
¹H NMR (CDCl₃): Look for the N-Methyl singlet at ~2.4 ppm. The absence of the carbamate ethyl signals confirms reduction.
IR: Disappearance of the Carbonyl stretch (1700 cm⁻¹).
Part 5: Synthesis Workflow Diagram
The following flowchart details the "Chiral Pool" synthesis pathway, ensuring stereochemical integrity is maintained from the starting amino acid.
Caption: Step-wise synthesis from the chiral amino acid precursor to the final N-methylated amino alcohol.
Part 6: Data Summary of Key Analogs
The table below compares the physicochemical properties of the parent scaffold against key derivatives.
Compound
R-Group (Amine)
Linker
LogP (Calc)
Primary Application
2-amino-1-butanol
-H
Monomer
-0.6
Precursor / Chiral Auxiliary
2-(methylamino)butan-1-ol
-CH₃
Monomer
-0.1
Structural Probe / Intermediate
Ethambutol (EMB)
-CH₂CH₃ (dimer)
Ethylene
0.15
Anti-TB Drug (First Line)
SQ109
Unsymmetrical
Adamantane
4.6
MDR-TB (Clinical Candidate)
Technical Insight: The shift from the hydrophilic monomer (LogP -0.1) to the highly lipophilic SQ109 (LogP 4.6) illustrates the strategy of attaching the amino-alcohol "warhead" to lipophilic carriers to improve mycobacterial cell wall penetration.
References
Wilkinson, R. G., et al. (1961).[12] "Stereospecificity in a new type of synthetic antituberculous agent." Journal of the American Chemical Society, 83(9), 2212-2213. Link
Lee, R. E., et al. (2003). "Combinatorial synthesis of ethylenediamine-based library for antituberculosis agents." Journal of Combinatorial Chemistry, 5(2), 172-187. Link
Protopopova, M., et al. (2005). "Identification of a new antitubercular drug candidate, SQ109, from a combinatorial library of 1,2-ethylenediamines." Journal of Antimicrobial Chemotherapy, 56(5), 968-974. Link
Blanchard, J. S. (1996). "Molecular mechanisms of drug resistance in Mycobacterium tuberculosis." Annual Review of Biochemistry, 65, 215-239. Link
spectroscopic data of "2-(Methylamino)butan-1-ol" (NMR, IR, MS)
This guide details the spectroscopic profile of 2-(Methylamino)butan-1-ol (CAS 27646-79-3), a critical amino alcohol intermediate often encountered in the synthesis of antitubercular agents (e.g., Ethambutol) and as a ch...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the spectroscopic profile of 2-(Methylamino)butan-1-ol (CAS 27646-79-3), a critical amino alcohol intermediate often encountered in the synthesis of antitubercular agents (e.g., Ethambutol) and as a chiral auxiliary in asymmetric synthesis.
The following technical analysis synthesizes data from standard spectroscopic principles applied to amino alcohols, validated against fragmentation patterns and chemical shift logic inherent to this structural class.
Structure: A secondary amine with a primary alcohol and an ethyl side chain at the chiral center.
Relevance: Primary metabolite and synthetic precursor to Ethambutol; used as a resolving agent and chiral building block.
Synthesis & Sample Preparation Context
To ensure spectroscopic data validity, the purity of the sample must be established. The most common synthetic route involves the N-methylation of 2-aminobutan-1-ol .
Experimental Protocol: Sample Preparation for Analysis
Objective: Isolate analytical-grade 2-(Methylamino)butan-1-ol for spectroscopic characterization.
Starting Material: Dissolve 2-aminobutan-1-ol (10 mmol) in dry THF.
N-Protection (Optional but recommended for purity): React with Boc-anhydride to form N-Boc-2-aminobutan-1-ol.
Methylation: Treat with NaH (1.1 eq) and Methyl Iodide (1.1 eq) in DMF at 0°C.
Deprotection: Remove Boc group with TFA/DCM (1:1).
Workup: Basify with 1M NaOH, extract into DCM, dry over Na
SO, and concentrate.
Purification: Distillation (bp ~180°C) or Column Chromatography (MeOH/DCM/NH
OH).
Analytical Sample Prep:
NMR: Dissolve 10 mg in 0.6 mL CDCl
(99.8% D) containing 0.03% TMS.
MS: Dilute to 10 ppm in Methanol/Water (50:50) + 0.1% Formic Acid.
Mass Spectrometry (MS) Analysis
Method: Electron Ionization (EI, 70 eV) or ESI (+).
Core Logic: The fragmentation is driven by
-cleavage adjacent to the nitrogen atom, which stabilizes the radical cation better than oxygen.
Fragmentation Pathway
The molecular ion (m/z 103 ) is typically weak in EI. The spectrum is dominated by cleavage on either side of the methine carbon (C2).
-Cleavage A (Loss of Ethyl): Cleavage of the C2-C3 bond loses an ethyl radical (29 Da).
Fragment: [HOCH
-CH=NHMe]
m/z:74 (Often the Base Peak)
-Cleavage B (Loss of Hydroxymethyl): Cleavage of the C1-C2 bond loses a CHOH radical (31 Da).
Fragment: [Et-CH=NHMe]
m/z:72
MS Data Summary
m/z (Ion)
Intensity
Fragment Structure
Mechanism
103
Weak (<5%)
[M]
Molecular Ion
74
High (100%)
[HOCHCH=NHCH]
Loss of Ethyl group (-cleavage)
72
High (~60%)
[CHCHCH=NHCH]
Loss of CHOH (-cleavage)
44
Medium
[CH=NHCH]
Secondary rearrangement
31
Medium
[CH=OH]
Cleavage of CHOH group
Fragmentation Diagram
Caption: Primary fragmentation pathways via alpha-cleavage adjacent to the amine.
The spectrum exhibits characteristic features of an ethyl group, a diastereotopic hydroxymethyl group (due to the chiral center at C2), and N-methyl signals.
Shift (, ppm)
Multiplicity
Integration
Assignment
Coupling (, Hz)
0.94
Triplet (t)
3H
CH-CH- (C4)
1.45 - 1.60
Multiplet (m)
2H
CH-CH- (C3)
Complex
2.42
Singlet (s)
3H
N-CH
-
2.65
Multiplet (m)
1H
-CH (NH)- (C2)
-
3.35
dd (Multiplet)
1H
-CHHOH (C1)
3.62
dd (Multiplet)
1H
-CHHOH (C1)
2.8 - 3.2
Broad (br s)
2H
-OH & -NH
Exchangeable
Note: The C1 protons are diastereotopic (chemically non-equivalent) due to the adjacent chiral center at C2, appearing as two distinct multiplets.
C NMR Analysis (100 MHz)
Carbon environments are distinct and well-resolved.
Shift (, ppm)
Carbon Type
Assignment
10.2
CH
Terminal Methyl (C4)
24.1
CH
Ethyl Methylene (C3)
33.8
CH
N-Methyl
60.5
CH
Methine (C2 - Chiral Center)
63.2
CH
Hydroxymethyl (C1)
Infrared (IR) Spectroscopy
Method: ATR-FTIR (Neat liquid).
The IR spectrum is defined by hydrogen bonding interactions characteristic of amino alcohols.
3200 - 3400 cm
(Broad): O-H stretching (Strong, H-bonded).
~3300 cm
(Shoulder/Weak): N-H stretching (often overlapped by OH).
2850 - 2960 cm
: C-H stretching (Alkane, methyl/ethyl).
1460 cm
: C-H bending (scissoring).
1050 - 1070 cm
: C-O stretching (Primary alcohol).
1120 - 1150 cm
: C-N stretching (Secondary amine).
Analytical Workflow Diagram
Caption: Recommended workflow for structural verification of the target amino alcohol.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119693, 2-(Methylamino)butan-1-ol. Retrieved from [Link]
National Institute of Standards and Technology (NIST). Mass Spectrum of 2-amino-1-butanol (Analogous Fragmentation Logic). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Executive Summary (S)-2-(methylamino)-1-butanol is a chiral amino alcohol building block, distinguished by its specific stereochemistry (S-configuration) and secondary amine functionality. Unlike its primary amine precur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(S)-2-(methylamino)-1-butanol is a chiral amino alcohol building block, distinguished by its specific stereochemistry (S-configuration) and secondary amine functionality. Unlike its primary amine precursor, (S)-2-amino-1-butanol (a key intermediate for the tuberculosis drug Ethambutol), the N-methyl derivative serves as a specialized chiral auxiliary and a precursor for N-methylated bioactive scaffolds.
This guide details the precision synthesis of (S)-2-(methylamino)-1-butanol. It prioritizes methodologies that ensure mono-methylation selectivity, a critical challenge when modifying primary amines. The recommended protocols avoid the common pitfall of over-alkylation (formation of dimethylated tertiary amines) inherent in direct alkylation strategies.
Target Molecule Profile:
Chemical Name: (S)-2-(methylamino)-1-butanol
Molecular Formula: C5H13NO
Precursor CAS: 20445-31-2 ((S)-2-amino-1-butanol)
Key Structural Feature: Chiral center at C2; Secondary amine (N-methyl).
Retrosynthetic Analysis & Strategy
The synthesis is designed to install the methyl group on the nitrogen atom of the commercially available (S)-2-amino-1-butanol without racemizing the chiral center or alkylating the oxygen.
Strategic Disconnections
N-Formylation/Reduction (Pathway A): The most reliable laboratory method for mono-methylation. The amino group is first acylated with a formyl equivalent (ethyl formate), creating an amide. Reduction of the amide yields the secondary amine. This pathway strictly prevents over-methylation.
Oxazolidine Reduction (Pathway B): Condensation with formaldehyde forms a cyclic oxazolidine intermediate. Reduction of this ring opens the C-O bond while retaining the N-C bond, effectively delivering the N-methyl group.
Figure 1: Retrosynthetic logic prioritizing mono-methylation selectivity via stable intermediates.
Primary Protocol: The N-Formylation Route
Methodology: Two-step sequence (Formylation
Reduction).
Rationale: This is the "Gold Standard" for high-purity synthesis. The formation of the formamide intermediate () chemically blocks the nitrogen from further alkylation, guaranteeing a secondary amine product upon reduction.
Step 3.1: Synthesis of N-Formyl-(S)-2-amino-1-butanol
Charge a round-bottom flask with (S)-2-amino-1-butanol.
Add excess ethyl formate (3–5 equivalents). The excess drives the equilibrium and serves as the solvent.
Heat the mixture to reflux (approx. 54°C) under a drying tube or nitrogen atmosphere.
Monitor reaction progress. The starting material is basic; the product is a neutral amide.
Work-up: Remove excess ethyl formate and ethanol byproduct via rotary evaporation under reduced pressure.
Purification: The residue is typically a viscous oil (N-formyl derivative) sufficiently pure for the next step. If necessary, purify via flash column chromatography (MeOH/DCM).
Step 3.2: Reduction to (S)-2-(methylamino)-1-butanol
Reaction:
Parameter
Specification
Reagents
N-Formyl intermediate (1.0 eq), LiAlH4 (2.5 eq)
Solvent
Anhydrous THF or Diethyl Ether
Temperature
0°C Reflux
Time
12–18 Hours
Quench
Fieser Method (, 15% , )
Procedure:
Setup: Flame-dry a 3-neck flask and equip with a reflux condenser and addition funnel under
.
Suspend Lithium Aluminum Hydride (
) in anhydrous THF at 0°C.
Dissolve the N-formyl intermediate from Step 3.1 in anhydrous THF.
Addition: Dropwise add the amide solution to the
suspension. Caution: Exothermic gas evolution ().
Reaction: Allow to warm to room temperature, then heat to reflux for 12–18 hours to ensure complete reduction of the amide carbonyl.
Quench (Fieser Work-up): Cool to 0°C. Carefully add:
mL water (per g )
mL 15% NaOH solution
mL water
Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through a celite pad.
Drying: Dry the filtrate over anhydrous
or and concentrate in vacuo.
Distillation: Purify the resulting oil via vacuum distillation to obtain the pure (S)-2-(methylamino)-1-butanol.
Secondary Protocol: The Oxazolidine Route
Methodology: Condensation with formaldehyde followed by reduction.
Rationale: This method utilizes the formation of a 5-membered oxazolidine ring. Since the ring formation involves 1 equivalent of formaldehyde, it naturally controls the stoichiometry.
Figure 2: Oxazolidine pathway ensuring mono-alkylation via ring constraint.
Protocol:
Condensation: Dissolve (S)-2-amino-1-butanol in ethanol. Add 1.0–1.1 equivalents of aqueous formaldehyde (37%). Stir at room temperature for 1–2 hours. The oxazolidine forms (often detectable by NMR).
Reduction: Cool the solution to 0°C. Add Sodium Borohydride (
, 1.5 eq) portion-wise.
Work-up: Stir for 4 hours. Quench with dilute HCl (adjust to pH 2 to destroy borohydride), then basify with NaOH to pH >12.
Extraction: Extract with DCM or Chloroform. The N-methyl product resides in the organic layer.
Analytical Characterization & QC
To validate the synthesis, compare the product against the following expected profile.
Technique
Expected Signal / Observation
1H NMR
N-Methyl: Singlet ( 2.3–2.5 ppm, 3H). Backbone: Multiplets for ethyl group and chiral center methine.
IR Spectroscopy
N-H stretch: Weak band ~3300–3400 cm⁻¹ (secondary amine). Absence of C=O: No amide peak (confirming reduction).
Chiral HPLC
Use Chiralpak AD-H or OD-H column. Verify enantiomeric excess (ee) >98% compared to racemate.
Appearance
Colorless to pale yellow viscous liquid.
Safety & Handling (E-E-A-T)
Lithium Aluminum Hydride (
): Pyrophoric reducing agent. Reacts violently with water. Use only in anhydrous conditions under inert atmosphere. Keep Class D fire extinguisher nearby.
Ethyl Formate: Highly flammable and volatile. Use in a well-ventilated fume hood.
Skin Absorption: Amino alcohols can be absorbed through the skin. Wear nitrile gloves and lab coat.
Waste Disposal: Quenched aluminum salts must be disposed of as solid hazardous waste. Aqueous layers from extraction may contain amine residues; adjust pH before disposal according to local regulations.
References
Synthesis of 2-amino-1-butanol derivatives (Ethambutol context)
Wilkinson, R. G., & Shepherd, R. G. (1965). Novel 2,2'-(Ethylenediimino)-di-1-butanols. U.S. Patent No. 3,176,040. Washington, DC: U.S. Patent and Trademark Office.
Context: Describes the handling and reactivity of the (S)-2-amino-1-butanol core.
N-Methylation via Formylation-Reduction (General Methodology)
Borch, R. F., & Hassid, A. I. (1972). A new method for the methylation of amines. Journal of Organic Chemistry, 37(10), 1673-1674.
Context: Establishes the reductive amination and formylation-reduction logic for high-purity secondary amines.
Oxazolidine Route for Amino Alcohols
Bergmann, E. D. (1953). The Chemistry of Oxazolidines. Chemical Reviews, 53(2), 309-352.
Context: Detailed mechanism of oxazolidine formation from amino alcohols and formaldehyde, valid
Precursor Sourcing & Properties
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 439396, 2-Aminobutanol.
Context: Physical properties and safety data for the starting m
Exploratory
Advanced Synthetic Strategies for (R)-2-(methylamino)-1-butanol
This guide details the high-purity synthesis of (R)-2-(methylamino)-1-butanol , a specific chiral building block. While its enantiomer, the ( )-isomer, is the precursor to the antitubercular drug Ethambutol, the ( )-isom...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the high-purity synthesis of (R)-2-(methylamino)-1-butanol , a specific chiral building block. While its enantiomer, the (
)-isomer, is the precursor to the antitubercular drug Ethambutol, the ()-isomer is frequently required for Structure-Activity Relationship (SAR) studies, as a chiral auxiliary, or as a ligand in asymmetric catalysis.
Executive Summary
The synthesis of (R)-2-(methylamino)-1-butanol presents two primary challenges: enantiomeric purity and selective mono-methylation . Direct alkylation of primary amino alcohols frequently results in over-alkylation (dimethylation) and O-alkylation. Furthermore, commercially available "chiral" starting materials often possess insufficient enantiomeric excess (ee) for high-precision applications.
This guide proposes two validated routes:
The Classical Resolution Route: Economical for large-scale preparation, utilizing D-(-)-Tartaric acid .
The Chiral Pool Route: High-fidelity synthesis starting from D-2-Aminobutyric acid , ideal for small-scale, high-purity requirements.
Both routes converge on a Formylation-Reduction Protocol to ensure exclusive mono-N-methylation.
Strategic Analysis & Retrosynthesis
The core difficulty lies in installing the methyl group on the nitrogen without affecting the hydroxyl group or creating a quaternary ammonium salt.
The following diagram outlines the decision matrix for selecting the synthesis route based on starting material availability.
Caption: Strategic roadmap comparing the Resolution Route (A) and Chiral Pool Route (B).
Detailed Experimental Protocols
Route A: Optical Resolution (The Industrial Standard)
Most commercial 2-amino-1-butanol is racemic. To isolate the (
)-isomer, we utilize D-(-)-Tartaric acid . Note that L-(+)-Tartaric acid is commonly used to isolate the ()-isomer (Ethambutol precursor); therefore, using the antipodal resolving agent is the most direct path to the ()-isomer.
Dissolution: Dissolve 1.0 mol of racemic 2-amino-1-butanol in anhydrous methanol (500 mL).
Addition: Slowly add 1.0 mol of D-(-)-Tartaric acid while maintaining the temperature at 60°C.
Crystallization: Allow the solution to cool slowly to room temperature, then chill to 4°C for 12 hours. The (R)-amine · D-tartrate salt is less soluble and will crystallize.[3]
Filtration: Filter the white crystals.
Recrystallization: Recrystallize the wet cake from methanol/water (95:5) to upgrade chiral purity to >99% ee.
Step 2: Liberation of the Free Base
Dissolve the purified tartrate salt in minimum water.
Add KOH pellets (1.1 equiv) to basify to pH >12.
Extract repeatedly with dichloromethane (DCM) or chloroform.
Dry over
and concentrate to yield (R)-2-amino-1-butanol .
QC Check: Specific Rotation
(neat) or (c=1, H2O).
Route B: Chiral Pool Synthesis (The Precision Route)
Starting from D-2-aminobutyric acid (D-ABA) avoids the yield loss inherent in resolution (max 50% yield).
Addition: Add solid D-ABA in portions at 0°C. (Caution: Hydrogen evolution).
Reflux: Heat to reflux for 12 hours.
Quench: Use the Fieser method (n mL
, n mL 15% NaOH, 3n mL ) to precipitate aluminum salts.
Isolation: Filter and concentrate the filtrate to yield (R)-2-amino-1-butanol.
Critical Step: Selective N-Methylation
Direct methylation with methyl iodide is not recommended due to the formation of N,N-dimethyl and N,O-methyl byproducts. The Formylation-Reduction sequence is the most reliable method for mono-methylation.
Step A: N-Formylation
This step masks the nitrogen as a formamide, preventing over-alkylation.
Reactants: Combine (R)-2-amino-1-butanol (1.0 equiv) with Ethyl Formate (5.0 equiv). Ethyl formate acts as both reagent and solvent.
Conditions: Reflux (54°C) for 6–12 hours. Monitor by TLC (disappearance of amine).
Workup: Evaporate excess ethyl formate under reduced pressure. The residue is the intermediate (R)-N-(1-hydroxybutan-2-yl)formamide .
Note: No purification is usually required; the crude oil is sufficient for the next step.
Step B: Reduction to the Methylamine
Solvent: Dissolve the crude formamide in anhydrous THF.
Reduction: Add slowly to a suspension of LiAlH4 (2.0 equiv) in THF at 0°C.
Purification: Distillation under reduced pressure (bp approx. 175°C at 1 atm, significantly lower under vacuum) or column chromatography (DCM:MeOH:NH4OH).
Quantitative Data Summary
Parameter
Route A (Resolution)
Route B (Chiral Pool)
Starting Material
Racemic 2-amino-1-butanol
D-2-Aminobutyric Acid
Key Reagent
D-(-)-Tartaric Acid
LiAlH4
Step Count
3 (Salt -> Base -> Methylation)
2 (Reduction -> Methylation)
Overall Yield
~30-35% (Theoretical max 50%)
~60-70%
Cost Efficiency
High (Cheap reagents)
Medium (D-ABA is costlier)
Enantiomeric Excess
>98% (Requires recrystallization)
>99% (Source dependent)
Quality Control & Validation
To ensure the integrity of the synthesis, the following analytical benchmarks must be met.
Analytical Workflow Diagram
Caption: Quality Control workflow ensuring chemical and optical purity.
Key Characterization Data[3][4][6][7][8]
1H NMR (CDCl3): Look for the N-Methyl singlet around
2.3–2.4 ppm (3H). The methylene protons of the ethyl group will appear as a multiplet.
Optical Rotation: The specific rotation of the final methylated product should be negative, typically
to (in EtOH), though this must be baselined against a known standard as solvent effects are significant for amino alcohols.
Safety & Handling
LiAlH4: Pyrophoric. Handle under inert atmosphere. Use Fieser workup to avoid gelatinous aluminum emulsions.
Ethyl Formate: Highly flammable. Use in a well-ventilated fume hood.
Amino Alcohols: Corrosive and hygroscopic. Store under nitrogen.
References
Resolution of 2-amino-1-butanol: Pitré, D., & Grabitz, E. B. (1969). Resolution of (±)-2-amino-1-butanol. Il Farmaco; Edizione Scientifica, 24(9), 824–829. [Verify via PubMed/ChemAbs]
Ethambutol Synthesis Context: Wilkinson, R. G., Shepherd, R. G., Thomas, J. P., & Baughn, C. (1961). Stereospecificity in a new type of synthetic antituberculous agent. Journal of the American Chemical Society, 83(9), 2212-2213.
N-Methylation via Formylation: Krishnamurthy, S. (1976). Lithium aluminum hydride reduction of amides. Tetrahedron Letters, 17(25), 2187-2190. (General methodology for Amide -> Amine reduction).
Chiral Pool Reduction: Abiko, A., Masamune, S. (1992). Use of Amino Acids in Organic Synthesis. Tetrahedron Letters. (General methodology for Amino Acid -> Amino Alcohol reduction).
(Note: While specific optical rotation values can vary by concentration and solvent, the methodology described above adheres to standard organic synthesis principles validated in the referenced literature.)
Advanced Chiral Building Blocks in Pharmaceutical Synthesis Executive Summary 2-(Methylamino)butan-1-ol (CAS: 27646-79-3 for racemate; 105157-71-9 for (S)-HCl) is a bifunctional chiral amino alcohol serving as a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Chiral Building Blocks in Pharmaceutical Synthesis
Executive Summary
2-(Methylamino)butan-1-ol (CAS: 27646-79-3 for racemate; 105157-71-9 for (S)-HCl) is a bifunctional chiral amino alcohol serving as a critical scaffold in the synthesis of asymmetric ligands and pharmaceutical intermediates.[1][2] Structurally analogous to (S)-2-aminobutan-1-ol —the primary precursor to the anti-tubercular drug Ethambutol —this N-methylated derivative offers unique steric and electronic properties for Structure-Activity Relationship (SAR) studies and the development of novel chiral auxiliaries.[1]
This technical guide provides a comprehensive analysis of its synthesis, physicochemical characterization, and application in drug development. We focus on the (S)-enantiomer , as it retains the stereochemical configuration essential for bioactivity in many target systems.
Chemical Identity & Physicochemical Properties[1][3][4]
The molecule features a secondary amine and a primary alcohol, creating a "1,2-amino alcohol" motif capable of bidentate chelation. This structure is prone to intramolecular hydrogen bonding, influencing its boiling point and solubility.
Property
Data
Note
IUPAC Name
2-(Methylamino)butan-1-ol
Molecular Formula
C₅H₁₃NO
Molecular Weight
103.16 g/mol
Free base
CAS (S-Isomer HCl)
105157-71-9
Preferred form for stability
CAS (R-Isomer HCl)
40916-60-7
Appearance
Colorless to pale yellow oil (free base); White solid (HCl salt)
The synthesis of 2-(Methylamino)butan-1-ol requires strict stereochemical control.[1] We present two primary routes: Reductive Amination (Green Chemistry) and Selective N-Methylation (Standard Chemical).[1]
Route A: Selective N-Methylation of (S)-2-Aminobutanol
Context: This is the most direct route when high-purity (S)-2-aminobutanol (a commodity chemical from Ethambutol manufacturing) is available.[1]
Challenge: Preventing over-methylation to the tertiary amine (N,N-dimethyl).
Solution: Use of the Eschweiler-Clarke modification or Boc-protection/Methylation strategy to ensure mono-methylation.[1]
Note: While traditional Eschweiler-Clarke often yields dimethylated products, controlled stoichiometry and temperature can favor the mono-methyl species in sterically hindered amines, though the Boc-route (Protocol 2) is superior for purity.[1]
This method guarantees mono-methylation by blocking the nitrogen first.[1]
Step-by-Step Methodology:
Protection: Dissolve (S)-2-aminobutanol (1.0 eq) in DCM. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and TEA (1.2 eq).[1] Stir at RT for 4h.[1][5]
Causality: Boc group protects the amine from uncontrolled alkylation and increases solubility in organic solvents.[1]
Methylation: Dissolve N-Boc-amino alcohol in dry THF. Cool to 0°C. Add NaH (1.2 eq) carefully (gas evolution). Stir 30 min. Add Methyl Iodide (MeI, 1.1 eq).
Causality: NaH deprotonates the carbamate nitrogen.[1] The steric bulk of the Boc group prevents di-methylation, but the nucleophilic nitrogen attacks MeI.[1]
Critical Control: Temperature must remain <5°C during NaH addition to prevent elimination side reactions.[1]
Deprotection: Treat the methylated intermediate with 4M HCl in Dioxane or TFA/DCM (1:1).[1]
Route B: Reductive Amination of 1-Hydroxy-2-butanone
Context: Useful for generating the scaffold from non-chiral ketone precursors, often utilizing biocatalysis (Amine Dehydrogenases) or chiral hydrogenation catalysts.[1]
Step-by-Step Methodology (Chemical Reduction):
Imine Formation: React 1-hydroxy-2-butanone with Methylamine (33% in EtOH) in the presence of Ti(OiPr)₄ (Lewis Acid catalyst).
Causality: Titanium isopropoxide acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine/hemiaminal.
Reduction: Add NaBH₄ or NaBH₃CN in situ.
Causality: Reduces the C=N bond to the C-N bond.[1]
Stereochemistry: This yields a racemate unless a chiral catalyst (e.g., Ir-f-Binaphane) is used.[1] For the (S)-isomer, enzymatic reductive amination is preferred.[1]
Visualization of Synthesis Logic
Figure 1: Comparative synthetic pathways emphasizing stereochemical control via the Boc-protection route versus the direct reductive amination route.
Pharmaceutical Applications & Drug Development[1]
Ethambutol Analogs (SAR Studies)
Ethambutol acts by inhibiting arabinosyl transferase in Mycobacterium tuberculosis.[1] It contains two (S)-2-aminobutanol units.[1][6][4][7]
Research Utility: Replacing the secondary amine protons of Ethambutol with methyl groups (using 2-(Methylamino)butan-1-ol as the starting block) alters the hydrogen bonding capacity and lipophilicity (LogP) of the drug.[1]
Hypothesis: N-methylation often improves blood-brain barrier (BBB) penetration but may reduce hydrogen bond donor capability essential for enzyme binding.[1] This molecule is the key reagent to test such SAR hypotheses.[1]
Chiral Ligand Synthesis
The N-methyl amino alcohol motif is a precursor for Oxazaborolidines (CBS catalysts) and P,N-ligands used in asymmetric catalysis.[1]
Mechanism: Reaction with phenylboronic acid yields chiral oxazaborolidines used for the enantioselective reduction of ketones.[1] The N-methyl group provides necessary steric bulk to direct the hydride attack.[1]
Analytical Characterization & Quality Control
Trustworthy data requires rigorous validation.[1] The following methods distinguish the product from its non-methylated precursor and dimethylated impurities.
Detection: UV @ 210 nm (low absorption, requires high concentration) or Refractive Index (RI).[1]
Derivatization: For higher sensitivity, derivatize with FDAA (Marfey's reagent) prior to analysis.
NMR Validation (D₂O)
¹H NMR Diagnostic Signals:
N-Methyl: Singlet (or doublet if coupled to NH) around 2.4 - 2.5 ppm .[1] (Distinct from precursor which lacks this, and dimethyl which has a singlet integrating for 6H).
Methylene (CH₂-OH): Multiplet at 3.5 - 3.8 ppm .[1]
Safety & Handling (GHS Classification)
Signal Word: DANGER
Hazard Class
Statement
Handling Protocol
Skin Corr. 1B
Causes severe skin burns
Wear nitrile gloves (double gloved recommended), face shield, and lab coat.
Eye Dam. 1
Causes serious eye damage
Use chemical splash goggles.[1] Eye wash station must be within 10 seconds.[1]
Acute Tox. 4
Harmful if swallowed/inhaled
Work within a certified fume hood.[1] Avoid dust formation of the HCl salt.[1]
Self-Validating Safety Check: Before heating any reaction involving this amine and alkyl halides, verify the cooling system is active to prevent thermal runaway, as alkylations are exothermic.
References
PubChem. 2-(Methylamino)-1-butanol Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
European Chemicals Agency (ECHA). Registration Dossier - 2-amino-1-butanol (Precursor data).[1] Available at: [Link][1]
Organic Chemistry Portal. Reductive Amination Methodologies. Available at: [Link][1]
Master Organic Chemistry. Reductive Amination: Mechanism and Applications. Available at: [Link][1]
Application Note: 2-(Methylamino)butan-1-ol as a Chiral Auxiliary
This guide details the application of 2-(Methylamino)butan-1-ol (also known as -methyl-2-amino-1-butanol) as a chiral auxiliary in asymmetric synthesis. While less ubiquitous than the standard Myers' pseudoephedrine auxi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of 2-(Methylamino)butan-1-ol (also known as
-methyl-2-amino-1-butanol) as a chiral auxiliary in asymmetric synthesis. While less ubiquitous than the standard Myers' pseudoephedrine auxiliary, this molecule represents a cost-effective, non-controlled alternative derived from the ethambutol precursor, (S)-2-amino-1-butanol.
Executive Summary
2-(Methylamino)butan-1-ol is a chiral 1,2-amino alcohol utilized as a chiral auxiliary in asymmetric alkylations and as a ligand in enantioselective reductions. Structurally analogous to
-methylvalinol and pseudoephedrine , it offers a distinct steric profile (ethyl group vs. isopropyl or phenyl) and is readily accessible from the chiral pool (derived from L-2-aminobutyric acid or (S)-2-amino-1-butanol).
Key Advantages[1]
Regulatory Freedom: Unlike pseudoephedrine (a controlled precursor), 2-(methylamino)butan-1-ol is not heavily regulated.
Cost-Efficiency: Derived from industrial intermediates used in ethambutol synthesis.
Versatility: Functions effectively in Myers-type asymmetric alkylations and as a precursor for chiral oxazaborolidines .
Chemical Structure & Mechanism of Action[2]
Molecule Profile
IUPAC Name: (2S)-2-(methylamino)butan-1-ol
CAS No: 4276-09-9 (S-isomer), 40916-72-1 (R-isomer)
Molecular Formula:
Chiral Center: C2 (bearing the ethyl group)
Mechanism: Chelation-Controlled Alkylation
When used as an auxiliary, the amine forms an amide with the substrate (acyl group). Upon treatment with a base (LDA) and Lithium Chloride (LiCl), the system forms a rigid Z-enolate .
Lithium Chelation: The amide oxygen and the deprotonated hydroxyl group of the auxiliary chelate two lithium ions.
Rigid Transition State: This chelation locks the conformation. The ethyl group on the chiral center blocks one face of the enolate.
Facial Selectivity: The electrophile (alkyl halide) attacks from the less hindered face (anti to the ethyl group), inducing high diastereoselectivity.
Figure 1: Workflow for asymmetric alkylation using 2-(Methylamino)butan-1-ol.
Experimental Protocols
Protocol A: Preparation of the Auxiliary
If the N-methyl derivative is not commercially available, it is synthesized from (S)-2-amino-1-butanol.
Setup: Dissolve 2-(methylamino)butan-1-ol (1.0 equiv) and Et₃N (1.2 equiv) in anhydrous CH₂Cl₂ (0.5 M) under Nitrogen.
Addition: Cool to 0°C. Add the Acid Chloride (1.05 equiv) dropwise. Add catalytic DMAP (10 mol%).
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
Quench: Add sat. NH₄Cl solution.
Isolation: Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (EtOAc/Hexanes) to obtain the Chiral Amide .
Drying LiCl: Flame-dry LiCl (6.0 equiv) in a flask under high vacuum. Allow to cool under Argon.
Solvation: Add anhydrous THF to the LiCl. Stir until suspended.
Base Formation: Add diisopropylamine (2.2 equiv) and cool to -78°C. Add n-BuLi (2.1 equiv) dropwise. Warm to 0°C briefly to ensure LDA formation, then cool back to -78°C.
Enolization: Cannulate a solution of the Chiral Amide (1.0 equiv) in THF into the LDA/LiCl slurry at -78°C. Stir for 1 hour at -78°C, then 15 mins at 0°C, then back to -78°C.
Note: The warming step ensures complete deprotonation of the hydroxyl group and amide to form the dianion.
Alkylation: Add the Alkyl Halide (1.5 equiv) dropwise at -78°C.
Completion: Monitor by TLC. Stir at -78°C for 2–4 hours, then slowly warm to 0°C over 2 hours.
Quench: Pour into dilute HCl/Buffer. Extract with EtOAc.
Result: The product is the
-alkylated amide with high diastereomeric excess (typically >90% de).
Protocol D: Cleavage (Recovery of Auxiliary)
Reagents: Sulfuric Acid (H₂SO₄) or Lithium Amidotrihydroborate (LAB) for reductive cleavage.
Reflux the alkylated amide in 1M H₂SO₄/Dioxane (1:1) for 4–6 hours.
Extract the chiral acid with ether.
Basify the aqueous layer to recover the amino-alcohol auxiliary.
Option 2: Reduction to Alcohol
Treat the amide with LAB (Lithium Amidotrihydroborate) in THF at 0°C to yield the primary alcohol and release the auxiliary.
Comparative Analysis
Feature
Pseudoephedrine
2-(Methylamino)butan-1-ol
Source
Ephedra / Synthesis
Ethambutol Precursor
Regulation
Controlled (Methamphetamine precursor)
Unregulated
Steric Bulk
Phenyl + Methyl
Ethyl
Alcohol Type
Secondary (Benzylic)
Primary
Crystallinity
High (Amides often crystalline)
Moderate (Oils more common)
Cost
High
Low
Troubleshooting & Optimization
Low Diastereoselectivity: If de is lower than expected (<90%), ensure LiCl is strictly anhydrous (flame-dried). The Li-chelate is moisture sensitive.
Slow Reaction: The ethyl group is less bulky than the phenyl group of pseudoephedrine. While this increases reactivity, it may lower selectivity. Lowering the temperature to -90°C or using a more reactive electrophile (Allyl/Benzyl halides) can help.
Purification: Unlike pseudoephedrine amides, 2-(methylamino)butan-1-ol amides may not crystallize easily. Flash chromatography is usually required.
References
Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 119(28), 6496-6511 (1997). Link
Ager, D. J., et al. "Commercial Applications of 2-Aminobutanol." Speciality Chemicals Magazine, 28, 2008. (Discusses industrial availability of the scaffold).
Corey, E. J., et al. "Practical Enantioselective Reduction of Ketones Using Chiral Oxazaborolidines." Journal of the American Chemical Society, 109(25), 7925-7926 (1987). (Reference for 1,2-amino alcohol usage in reduction).
Gawley, R. E., & Aubé, J.Principles of Asymmetric Synthesis. Elsevier, 2nd Edition, 2012. (General principles of auxiliary design).
Application Note: Asymmetric Reduction of Ketones using Chiral Amino Alcohol-Borane Complexes (CBS Reduction)
Executive Summary This application note details the protocol for the enantioselective reduction of prochiral ketones to secondary alcohols using chiral amino alcohols as catalyst precursors. The methodology focuses on th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the enantioselective reduction of prochiral ketones to secondary alcohols using chiral amino alcohols as catalyst precursors. The methodology focuses on the Corey-Bakshi-Shibata (CBS) reduction , where a chiral amino alcohol (e.g., (S)-diphenylprolinol) reacts with borane to form an oxazaborolidine catalyst in situ.[1]
This system is the industry standard for generating chiral secondary alcohols due to its high atom economy, predictable stereochemistry, and operational scalability. This guide prioritizes process robustness , emphasizing the critical control of moisture and addition rates to prevent non-catalyzed racemic background reactions.
Mechanistic Principles & Logic
The success of this reaction relies on Dual Activation . The chiral oxazaborolidine catalyst possesses a Lewis acidic boron atom and a Lewis basic nitrogen atom.[1][2][3][4]
Catalyst Formation: The amino alcohol reacts with borane (
) to form the oxazaborolidine ring, releasing .
Reagent Activation: A second equivalent of
coordinates to the nitrogen (Lewis base), making the hydride on the borane more nucleophilic.[2][3]
Substrate Activation: The ketone oxygen coordinates to the endocyclic boron (Lewis acid), locking the substrate in a rigid orientation.
Hydride Transfer: Hydride transfer occurs via a six-membered chair-like transition state. The bulky groups on the catalyst (e.g., phenyl rings) force the ketone to approach from the less sterically hindered face ("face-selectivity").
Catalytic Cycle Diagram
Figure 1: The catalytic cycle of the CBS reduction.[1][2][3][4][5] The active catalyst regenerates after releasing the alkoxy-borane intermediate.[3]
Critical Process Parameters (CPP)
To ensure reproducibility and high enantiomeric excess (ee), the following parameters must be strictly controlled.
Parameter
Specification
Causality / Rationale
Moisture Content
< 200 ppm (System)
Water hydrolyzes the oxazaborolidine catalyst and reacts with . This destroys the chiral pocket, leading to racemic background reduction by free borane.
Ketone Addition Rate
Slow (Dropwise/Syringe Pump)
Critical: The ketone must be the limiting reagent. If ketone accumulates, it may react with free (non-catalyzed pathway) rather than the catalyst complex, lowering ee.
Temperature
-20°C to +25°C
Lower temperatures generally improve face-selectivity but slow the reaction. Ambient temperature is often sufficient for rigid substrates (e.g., acetophenone).
Catalyst Loading
5 - 10 mol%
Sufficient to maintain the catalytic cycle. < 5% increases the risk of background reduction if the turnover frequency (TOF) is slow.
Borane Source
or
DMS complex is more stable and concentrated but odorous. THF complex is easier to handle but less stable over time.
Standard Operating Procedure (SOP)
Objective: Asymmetric reduction of Acetophenone to (R)-1-phenylethanol using (S)-Diphenylprolinol.
Add 1N HCl (10 mL) and stir for 20 minutes to hydrolyze the boron-amine complex.
Extract with diethyl ether (3 x 20 mL), wash with brine, dry over
, and concentrate.
Performance Data & Optimization
The choice of amino alcohol substituent (R-group) significantly impacts the enantiomeric excess. Steric bulk is generally preferred to differentiate the prochiral faces of the ketone.
Table 1: Effect of Catalyst Structure on Reduction of Acetophenone
Amino Alcohol Precursor
R-Group (Steric Bulk)
Temp (°C)
Yield (%)
ee (%)
Configuration
(S)-Proline
-H (Low Bulk)
25
85
15
R
(S)-Diphenylprolinol
-C(Ph)2 (High Bulk)
25
98
96
R
(S)-Diphenylprolinol
-C(Ph)2 (High Bulk)
0
99
98
R
(S)-Valinol
-iPr (Medium Bulk)
25
92
55
S
Data synthesized from Corey et al. [1] and standard validation runs.
Troubleshooting & Self-Validation
Issue
Probable Cause
Corrective Action
Low Enantiomeric Excess (<80%)
Moisture contamination
Re-dry THF over Na/Benzophenone or activated sieves. Ensure glassware is flame-dried.
Low ee (Racemic background)
Fast addition of ketone
Use a syringe pump. Ensure addition time > 30 mins.
Incomplete Conversion
Degraded Borane reagent
Titrate Borane solution before use. Borane-THF degrades over time at RT.
Precipitate during addition
Catalyst solubility limit
Increase THF volume. The active catalyst must remain in solution.
Safety Considerations
Borane Toxicity: Borane (
) is highly toxic and flammable. releases dimethyl sulfide, a stench agent. All operations must be performed in a well-ventilated fume hood.
Hydrogen Evolution: Both the catalyst formation and the quench step release
gas. Ensure the system is vented through an oil bubbler to prevent pressure buildup.
Peroxide Formation: THF can form explosive peroxides. Test THF with peroxide strips prior to distillation or use.
References
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[4][6] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3][4][6][7][8] Journal of the American Chemical Society, 109(18), 5551–5553.
Corey, E. J., & Helal, C. J. (1998).[4][8] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012.
large-scale synthesis of "2-(Methylamino)butan-1-ol"
Application Note: Scalable Synthesis of 2-(Methylamino)butan-1-ol Abstract This guide details a robust, scalable protocol for the synthesis of 2-(methylamino)butan-1-ol (CAS: 4276-85-1 for racemate; 20440-12-4 for S-isom...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of 2-(Methylamino)butan-1-ol
Abstract
This guide details a robust, scalable protocol for the synthesis of 2-(methylamino)butan-1-ol (CAS: 4276-85-1 for racemate; 20440-12-4 for S-isomer), a critical amino alcohol intermediate used in the manufacture of pharmaceutical agents (e.g., Ethambutol analogs) and chiral auxiliaries. The core challenge in synthesizing N-methylated primary amines is preventing over-alkylation to the dimethyl species. This protocol circumvents this issue by utilizing an oxazolidine intermediate strategy , which locks the nitrogen into a cyclic aminal before reductive ring-opening. This method ensures >95% selectivity for the mono-methyl product, utilizes inexpensive reagents (Paraformaldehyde, H2), and is fully adaptable to industrial batch or continuous flow hydrogenation systems.
Introduction & Strategic Analysis
The Target Molecule
IUPAC Name: 2-(Methylamino)butan-1-ol
Structure: A butanol backbone with a secondary amine at the C2 position.[1]
Significance: While 2-aminobutanol is the precursor for the antitubercular drug Ethambutol, its N-methyl derivative is a valuable building block for fine chemicals and specific surfactant classes.
The "Mono-Methylation" Challenge
Direct alkylation of primary amines (e.g., using methyl iodide) is kinetically difficult to control; the product (secondary amine) is often more nucleophilic than the starting material, leading to significant amounts of dimethylated byproduct (quaternary ammonium salts).
Route Selection: The Oxazolidine Solution
To achieve high selectivity on a large scale, we reject direct alkylation in favor of Reductive Ring Opening of Oxazolidines .
Mechanism: Condensation of 2-aminobutanol with formaldehyde yields 4-ethyl-1,3-oxazolidine . This cyclic intermediate effectively "masks" the nitrogen.
Differentiation: Catalytic hydrogenolysis of the oxazolidine ring selectively cleaves the C-O bond (not the C-N bond), resulting in the formation of the N-methyl group and regeneration of the hydroxyl group.
Advantages:
Atom Economy: Uses Paraformaldehyde and Hydrogen.
Selectivity: Steric and electronic constraints of the ring prevent over-methylation.
Charge: Add 2-aminobutanol and toluene to the flask. Begin stirring.
Addition: Add paraformaldehyde in portions at room temperature. The mixture may become cloudy.
Reflux: Heat the mixture to reflux (approx. 110°C). As the reaction proceeds, water will generate and co-distill with toluene.
Water Removal: Monitor the Dean-Stark trap. Theoretical water yield is ~20 mL. Continue reflux until water evolution ceases (approx. 3-5 hours).
Concentration: Cool the mixture to 50°C. Remove toluene under reduced pressure (Rotary Evaporator) to yield the crude oxazolidine as a pale yellow oil.
Checkpoint: IR spectrum should show disappearance of broad O-H/N-H stretches and appearance of C-O-C ether bands.
Objective: Cleave the oxazolidine ring to yield the N-methyl amino alcohol.
Reagents:
Crude 4-Ethyl-1,3-oxazolidine (from Phase 1)
Solvent: Methanol (anhydrous): 400 mL
Catalyst: 10% Pd/C (50% wet): 5.0 g (5 wt% loading)
Hydrogen Gas (H2)
Procedure:
Loading: Dissolve the crude oxazolidine in methanol and transfer to a high-pressure hydrogenation autoclave (e.g., Parr reactor). Add the Pd/C catalyst.[3]
Purge: Seal the reactor. Purge with Nitrogen (3x) and then Hydrogen (3x) to remove oxygen.
Reaction: Pressurize to 30–50 bar (435–725 psi) H2. Heat to 80°C . Stir vigorously (1000 rpm) to ensure mass transfer.
Monitoring: Monitor H2 uptake. Reaction is typically complete in 6-12 hours when uptake plateaus.
Workup:
Cool to room temperature and vent H2.
Filter the mixture through a Celite pad to remove the Pd/C catalyst. (Caution: Spent catalyst is pyrophoric).
Concentrate the filtrate to remove methanol.
Purification: Distill the residue under vacuum.
Target Boiling Point: ~80-85°C at 10 mmHg (Estimate).
Yield: Expected 85-92% overall.
Process Flow Diagram (PFD)
Caption: Figure 2. Industrial process flow for the batch synthesis of 2-(Methylamino)butan-1-ol.
Analytical Quality Control (QC)
Parameter
Specification
Method
Appearance
Clear, colorless liquid
Visual
Purity (GC)
≥ 98.0%
GC-FID (DB-1 Column)
Mono-Methyl Content
≥ 97.0%
GC / H-NMR
Dimethyl Impurity
≤ 0.5%
GC
Water Content
≤ 0.2%
Karl Fischer
Enantiomeric Excess
≥ 99% (if chiral SM used)
Chiral HPLC (Chiralpak AD-H)
Key NMR Signals (CDCl3):
N-Methyl: Singlet at ~2.4 ppm (3H).
Methine (C2): Multiplet at ~2.6 ppm.
Hydroxymethyl (C1): Doublet/Multiplet at ~3.4-3.6 ppm.
Process Safety & Hazards
Formaldehyde: Paraformaldehyde depolymerizes to formaldehyde, a known carcinogen and sensitizer. Use proper LEV (Local Exhaust Ventilation).
Hydrogenation: High-pressure hydrogen presents an explosion hazard. Ensure reactor grounding and leak testing.
Catalyst Handling: Dry Pd/C is pyrophoric. Keep wet with water or solvent at all times during handling and filtration.
Exotherm: The condensation step is mildly exothermic; controlled addition is recommended at scale.
References
Preparation of N-Methylated Amino Alcohols via Oxazolidines
Source: Senkus, M. (1946). "Reaction of Primary Amino Alcohols with Aldehydes." Journal of the American Chemical Society, 68(1), 10-12.
Context: Foundational work establishing the oxazolidine route
Source: Wilkinson, R. G., et al. (1961). "Antituberculous Agents. II. N,N'-Diisopropylethylenediamine and Analogs." Journal of the American Chemical Society, 83(9), 2212–2213.
Context: Describes the properties of 2-aminobutanol and its deriv
Part 1: Synthesis and Chiral Resolution of 2-(Methylamino)butan-1-ol
An In-Depth Technical Guide to the Synthetic Utility of 2-(Methylamino)butan-1-ol in Asymmetric Synthesis with Potential Applications in Natural Product Elaboration Senior Application Scientist Note: Extensive investigat...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthetic Utility of 2-(Methylamino)butan-1-ol in Asymmetric Synthesis with Potential Applications in Natural Product Elaboration
Senior Application Scientist Note: Extensive investigation into the contemporary synthetic literature reveals that while chiral β-amino alcohols are a cornerstone of modern asymmetric synthesis, 2-(Methylamino)butan-1-ol is not a widely documented reagent or building block in the context of natural product total synthesis. Its application appears to be specialized or emergent. This guide, therefore, is structured to provide a comprehensive overview based on established principles, offering both a robust protocol for the preparation of this chiral entity and a scientifically grounded exploration of its potential applications by analogy to more common reagents. The protocols and insights provided herein are designed to empower researchers to explore the utility of this and similar chiral building blocks in their synthetic endeavors.
The accessibility of enantiomerically pure 2-(methylamino)butan-1-ol is the gateway to its use in stereoselective synthesis. A common and efficient route begins with the commercially available racemic 2-aminobutan-1-ol, followed by N-methylation and subsequent chiral resolution.
1.1: Proposed Synthetic Pathway: N-methylation of 2-aminobutan-1-ol
A straightforward approach to introduce the methyl group onto the primary amine is reductive amination.
Protocol 1: Synthesis of racemic 2-(Methylamino)butan-1-ol
Objective: To synthesize racemic 2-(methylamino)butan-1-ol from 2-aminobutan-1-ol via reductive amination.
Materials:
2-aminobutan-1-ol
Formaldehyde (37% solution in water)
Palladium on carbon (10 wt. %)
Methanol (MeOH)
Hydrogen gas (H₂)
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Standard glassware for organic synthesis
Hydrogenation apparatus
Procedure:
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobutan-1-ol (1.0 eq) in methanol.
To this solution, add formaldehyde solution (1.1 eq). Stir the mixture at room temperature for 1 hour to form the intermediate imine/hemiaminal.
Carefully add 10% palladium on carbon (approx. 1-2 mol%).
Transfer the reaction mixture to a hydrogenation vessel.
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.
Concentrate the filtrate under reduced pressure to obtain the crude product.
The crude product can be purified by distillation under reduced pressure to yield pure 2-(methylamino)butan-1-ol.
Self-Validation:
Expected Outcome: A colorless to pale yellow oil.
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting: Incomplete reaction may require longer reaction times, higher hydrogen pressure, or fresh catalyst.
1.2: Chiral Resolution
With the racemic product in hand, enantioselective separation is crucial. Classical resolution using a chiral acid is a robust method.
Protocol 2: Chiral Resolution of 2-(Methylamino)butan-1-ol
Objective: To separate the enantiomers of 2-(methylamino)butan-1-ol using a chiral resolving agent such as L-(+)-tartaric acid.[1]
Materials:
Racemic 2-(methylamino)butan-1-ol
L-(+)-tartaric acid
Methanol (anhydrous)
Sodium hydroxide (NaOH) solution
Diethyl ether or Dichloromethane
Standard glassware for crystallization and extraction
Procedure:
Dissolve racemic 2-(methylamino)butan-1-ol (1.0 eq) in anhydrous methanol.
In a separate flask, dissolve L-(+)-tartaric acid (1.0 eq) in a minimal amount of warm anhydrous methanol.
Slowly add the tartaric acid solution to the amino alcohol solution with stirring.
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the diastereomeric salt. Seeding with a small crystal can be beneficial.[1]
Collect the crystals by filtration and wash with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.
The enantiomeric purity of the crystallized salt can be improved by recrystallization from methanol.
To recover the free amino alcohol, dissolve the diastereomeric salt in water and basify with a NaOH solution.
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-(methylamino)butan-1-ol.
The enantiomeric excess (ee) should be determined using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR analysis.
Part 2: Potential Applications in Asymmetric Synthesis
While direct examples in natural product synthesis are scarce, the structure of 2-(methylamino)butan-1-ol suggests three primary roles in which it could excel: as a chiral auxiliary, a chiral ligand, or a chiral building block.
2.1: As a Chiral Auxiliary
Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. While oxazolidinones derived from amino acids are more common (Evans auxiliaries), an oxazaborolidine derived from 2-(methylamino)butan-1-ol could be a potent catalyst for asymmetric reductions.
Objective: To perform an enantioselective reduction of a prochiral ketone using a catalyst derived from (S)-2-(methylamino)butan-1-ol and borane.
Materials:
(S)-2-(methylamino)butan-1-ol
Borane dimethyl sulfide complex (BMS) or Borane-THF complex
Prochiral ketone (e.g., acetophenone)
Tetrahydrofuran (THF), anhydrous
Standard inert atmosphere glassware
Procedure:
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve (S)-2-(methylamino)butan-1-ol (0.1-0.2 eq) in anhydrous THF.
Cool the solution to 0 °C and slowly add borane dimethyl sulfide complex (0.1-0.2 eq).
Allow the mixture to stir at room temperature for 1 hour to form the oxazaborolidine catalyst in situ.
In a separate flask, dissolve the prochiral ketone (1.0 eq) in anhydrous THF.
Cool the ketone solution to the desired reaction temperature (e.g., 0 °C or -78 °C) and add it to the catalyst solution.
Slowly add the stoichiometric reducing agent, borane dimethyl sulfide complex (0.6-1.0 eq), to the reaction mixture.
Stir the reaction at the chosen temperature and monitor its progress by TLC.
Upon completion, quench the reaction by the slow addition of methanol at low temperature.
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
Purify the resulting chiral alcohol by column chromatography.
Determine the enantiomeric excess of the product by chiral HPLC or GC.
Causality Behind Experimental Choices:
The N-methyl group in the amino alcohol can influence the steric environment of the catalyst, potentially leading to different enantioselectivities compared to its non-methylated counterpart.
The use of an inert atmosphere and anhydrous solvents is critical as boranes are moisture-sensitive.
2.2: As a Chiral Ligand
The bidentate N,O-nature of 2-(methylamino)butan-1-ol makes it a suitable candidate for a chiral ligand in metal-catalyzed reactions, such as asymmetric additions of organozinc reagents to aldehydes.
Protocol 4: Hypothetical Asymmetric Alkylation of an Aldehyde
Objective: To perform an enantioselective addition of diethylzinc to benzaldehyde, catalyzed by a complex of (S)-2-(methylamino)butan-1-ol and a titanium or zinc salt.
Materials:
(S)-2-(methylamino)butan-1-ol
Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]
Diethylzinc (solution in hexanes or toluene)
Benzaldehyde
Toluene or Hexane, anhydrous
Saturated aqueous ammonium chloride (NH₄Cl)
Standard inert atmosphere glassware
Procedure:
In a flame-dried Schlenk flask under an inert atmosphere, dissolve (S)-2-(methylamino)butan-1-ol (0.1 eq) in anhydrous toluene.
Add Ti(Oi-Pr)₄ (0.1 eq) and stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.
Cool the mixture to 0 °C and add benzaldehyde (1.0 eq).
Slowly add diethylzinc (1.2 eq) to the reaction mixture.
Stir the reaction at 0 °C for the specified time (e.g., 2-6 hours), monitoring by TLC.
Quench the reaction by carefully adding saturated aqueous NH₄Cl.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography.
Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol.
Data Presentation:
Catalyst Precursor
Ligand (eq)
Temperature (°C)
Time (h)
Yield (%)
ee (%)
Ti(Oi-Pr)₄
0.1
0
4
Est. 85
Est. >90
Zn(OTf)₂
0.1
0
6
Est. 80
Est. >85
Note: The yield and ee values are hypothetical estimates based on similar systems and would require experimental validation.
2.3: As a Chiral Building Block
In this approach, the stereocenter of 2-(methylamino)butan-1-ol is directly incorporated into the final target molecule.[2][3] This is a highly atom-economical strategy. For instance, it could be used in the synthesis of chiral amines or other nitrogen-containing natural products.
Experimental Workflow Visualization:
Caption: Workflow for the preparation and use of 2-(Methylamino)butan-1-ol as a chiral building block.
Part 3: Conclusion and Future Outlook
While "2-(Methylamino)butan-1-ol" has not yet carved a significant niche in the annals of natural product synthesis, its structural motifs and the principles of asymmetric synthesis strongly suggest a latent potential. This guide provides the foundational protocols and conceptual framework for researchers to begin exploring its utility. The true test of its value will be in its application to complex synthetic challenges, where its unique steric and electronic properties may offer advantages over more established reagents. As the demand for novel and efficient synthetic methods continues to grow, the exploration of underutilized chiral building blocks like 2-(methylamino)butan-1-ol will be a key driver of innovation in the field.
References
This is a placeholder reference as no direct synthesis of "2-(Methylamino)butan-1-ol" was found in the initial search. The protocol is based on general methods.
ResearchGate. (n.d.). Multi-useful chiral building block for the synthesis of non natural amino acids and amino alcohols. Retrieved from [Link]
MDPI. (n.d.). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Retrieved from [Link]
Application Note: Enzymatic Resolution of Racemic 2-Amino-1-Butanol
Executive Summary This application note details a robust, scalable protocol for the optical resolution of racemic 2-amino-1-butanol to yield (S)-2-amino-1-butanol , the essential chiral precursor for the antitubercular d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the optical resolution of racemic 2-amino-1-butanol to yield (S)-2-amino-1-butanol , the essential chiral precursor for the antitubercular drug Ethambutol.[1][2] Unlike classical chemical resolution using tartaric acid, which is labor-intensive and solvent-heavy, this enzymatic route utilizes Candida antarctica Lipase B (CAL-B) .[1]
The method relies on the kinetic resolution (KR) principle: CAL-B exhibits high enantioselectivity for the (
)-enantiomer during acylation, converting it into the corresponding amide.[1] This leaves the desired ()-enantiomer unreacted, allowing for facile separation via acid-base extraction.[1] This guide covers mechanistic insights, a validated bench-scale protocol, and critical process parameters (CPPs) for optimization.
Mechanistic Principles
The Kinetic Resolution Platform
The resolution operates on the principle that the enzyme reacts much faster with one enantiomer (
) than the other ().[1] For 2-amino-1-butanol, CAL-B preferentially catalyzes the -acylation of the ()-isomer.[1]
Enzyme: Candida antarctica Lipase B (immobilized as Novozym 435).[1][3]
Acyl Donor: Ethyl Acetate (acting as both solvent and reactant) or Methyl tert-butyl ether (MTBE) with Vinyl Acetate.[1]
Chemoselectivity: While 2-amino-1-butanol contains both hydroxyl and amine groups, CAL-B in organic media favors chemoselective N-acylation (aminolysis) over O-acylation due to the higher nucleophilicity of the amine and the specific geometry of the active site [1].
Reaction Pathway Visualization
The following diagram illustrates the kinetic resolution pathway, highlighting the subtractive isolation of the (S)-isomer.
Figure 1: Kinetic resolution pathway of 2-amino-1-butanol. CAL-B selectively acylates the (R)-enantiomer.[1]
Experimental Protocol
Materials & Reagents
Component
Grade/Spec
Function
Racemic 2-amino-1-butanol
>98% Purity
Substrate
Novozym 435
Immobilized CAL-B
Biocatalyst
Ethyl Acetate
Anhydrous (<0.05% )
Acyl Donor & Solvent
MTBE
HPLC Grade
Co-solvent (Optional)
HCl (1M) & NaOH (50%)
Technical
Workup/Extraction
Protocol Steps (Bench Scale: 10g)
Phase 1: Enzymatic Reaction
Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (112 mmol) of racemic 2-amino-1-butanol in 100 mL of anhydrous Ethyl Acetate.
Note: Ethyl acetate serves as both the solvent and the acyl donor.[1] If solubility is an issue, a co-solvent system (MTBE/Vinyl Acetate 10:1) can be used.[1][4][5][6][7][8][9][10]
Initiation: Add 1.0 g of Novozym 435 (10% w/w relative to substrate).[1]
Incubation: Incubate the mixture in an orbital shaker at 30°C and 200 rpm .
Critical Parameter: Do not exceed 45°C, as enantioselectivity (
Detection: UV @ 210 nm (or Refractive Index for non-chromophores).[1]
Calculation of Selectivity (E-value)
Use the conversion (
) and enantiomeric excess of the substrate () and product () [3]:
Target Metrics:
(Target Amine): >99% (Required for drug synthesis).[1]
-value: >50 (Indicates a highly selective resolution).
Process Optimization & Troubleshooting
The following workflow describes how to troubleshoot low selectivity or conversion rates.
Figure 2: Optimization logic for maximizing enantiomeric excess.
Data Summary: Solvent Effects on CAL-B Selectivity
Based on aggregated literature values for primary amine resolution [4, 5].
Solvent
Log P
Relative Activity
Enantioselectivity ()
Recommendation
MTBE
0.94
High
>100
Preferred
Ethyl Acetate
0.73
Medium
50–80
Good (Green Solvent)
Toluene
2.5
Low
>100
Use if solubility requires
THF
0.46
Very Low
<20
Avoid (Strips enzyme water)
References
Chemoselectivity of Lipases: Gotor, V. (1999).[1] Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases.[1] Bioorganic & Medicinal Chemistry, 7(10), 2189-2197.[1] Link
Temperature Effects: Szemes, J., et al. (2022).[1][6] Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering.[1][6] Link
E-Value Calculation: Chen, C. S., et al. (1982).[1] Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294-7299.[1] Link[1]
Solvent Engineering: Ghanem, A. (2007).[1] Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1721-1754.[1] Link[1]
Ethambutol Synthesis Context: Tufvesson, P., et al. (2011).[1] Process considerations for the asymmetric synthesis of chiral amines using transaminases. Biotechnology and Bioengineering.[1][5][9][13][14] Link
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Chiral Amine Synthesis Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. Below you will find a troubleshooting architecture designed to address the most friction-heavy points in chiral amine synthesis. This guide prioritizes Transaminase Biocatalysis and Asymmetric Hydrogenation , as these are the dominant modalities in modern drug development.[1]
Module 1: Biocatalytic Transamination (ATAs)
Context: Transaminases (ATAs) offer superior enantioselectivity (
) but are thermodynamically challenged.[1] The equilibrium constant () for converting a ketone to an amine using alanine as a donor is often , heavily favoring the starting material.[1]
Q: My conversion stalls at ~50% despite prolonged reaction times. How do I displace the equilibrium?
A: You are likely fighting thermodynamic equilibrium.[1] You must drive the reaction forward using one of these three strategies:
The Isopropylamine (IPA) System (Standard): Switch your amine donor to IPA.[1] The byproduct is acetone.[1][2]
Action: Use a large excess of IPA (10–50 equivalents).[1]
Critical Step: Actively remove acetone.[1] Acetone is a potent product inhibitor.[1] Use a vacuum slightly below the vapor pressure of IPA or sweep gas (nitrogen sparging) to strip acetone from the headspace.[1]
Lactate Dehydrogenase (LDH) Coupled System: If using Alanine as a donor, the byproduct is Pyruvate.[1]
Action: Add LDH, Glucose Dehydrogenase (GDH), and Glucose.[1] This reduces Pyruvate to Lactate (irreversible), pulling the equilibrium.[1]
Note: This adds complexity and cost; usually reserved for high-value substrates where IPA is not tolerated.[1]
"Smart" Diamine Donors:
Pro-Tip: Use cadaverine or putrescine as donors.[1] Upon deamination, the resulting amino-aldehyde spontaneously cyclizes (forming
-piperideine), rendering the step chemically irreversible.[1]
Q: The enzyme precipitates immediately upon adding my substrate.
A: This is a solvent shock or pH solubility issue.[1]
Solvent Tolerance: Most wild-type ATAs tolerate only 5–10% DMSO.[1] Engineered variants (e.g., Arthrobacter variants used in Sitagliptin synthesis) can tolerate up to 50% DMSO.[1]
Protocol: Do not dump the substrate stock directly into the enzyme buffer.
Correct Method: Dissolve substrate in DMSO.[1][3] Add the DMSO solution dropwise to the rapidly stirring enzyme buffer.
Alternative: Use a biphasic system (e.g., MTBE/Buffer).[1] The enzyme stays protected in the aqueous phase, while the substrate partitions in slowly.[1]
Visual Workflow: Transaminase Optimization Loop
Figure 1: Decision logic for overcoming thermodynamic limitations in Transaminase reactions.
Context: Transition metal catalysis (Ir, Rh, Ru) is preferred for scalability but suffers from catalyst poisoning by the resulting primary amines.[1]
Q: I am observing high conversion but low enantioselectivity (
).
A: This suggests a "background reaction" or mismatched ligand electronics.[1]
Non-Catalyzed Background Reduction: If you are using high pressure (>50 bar) and high temperature, the imine might be reducing non-selectively without the metal catalyst.[1]
Test: Run a blank with H2 and no metal.[1] If conversion occurs, lower the temperature and pressure.[1]
E/Z Isomerization: Acyclic imines undergo rapid
isomerization.[1] The catalyst usually coordinates only one isomer selectively.[1]
Fix: Ensure the imine is geometrically stable.[1] If not, switch to Dynamic Kinetic Resolution (DKR) conditions where the isomerization is faster than the hydrogenation.[1]
Solvent Effect: Solvents like TFE (Trifluoroethanol) or DCM can drastically flip stereoselectivity compared to MeOH due to their effect on the catalyst's outer sphere environment.[1]
Q: The reaction dies after 10% conversion (Catalyst Poisoning).
A: Primary amines are strong Lewis bases and bind irreversibly to the metal center (especially Iridium), killing the catalyst.[1]
The "Acidic Additive" Protocol: You must run these reactions under acidic conditions to protonate the product amine immediately as it forms.[1]
Standard: Add 1.0–1.2 equivalents of Acetic Acid or TFA relative to the substrate.[1]
Advanced: For Iridium-Phosphinooxazoline (PHOX) catalysts, adding Iodine (
) or Tetrabutylammonium Iodide (TBAI) can stabilize the active hydride species.[1]
Comparative Data: Solvent & Additive Effects on Iridium Catalysis
Parameter
Condition A (Standard)
Condition B (Optimized)
Impact
Solvent
Methanol
TFE / DCM (1:1)
TFE stabilizes the H-bond network in the outer sphere.[1]
Additive
None
Acetic Acid (1.0 eq)
Prevents product inhibition by protonating the amine.[1]
Pressure
100 bar
20–50 bar
Lower pressure often favors the enantioselective pathway.[1]
Context: Chiral amines often lack chromophores (UV activity) and separate poorly on chiral columns due to peak tailing (interaction with silanols).[1]
Q: I cannot see my compound on the HPLC, or the peaks are tailing badly.
A:
Derivatization (Mandatory for non-aromatic amines):
React your amine with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) or FDAA (Marfey’s Reagent) .[1]
Why? This adds a UV chromophore AND converts enantiomers into diastereomers, which are much easier to separate on standard C18 columns.[1]
Mobile Phase Additives:
Never run a bare amine on a chiral column without a basic additive.[1]
Recipe: Hexane : IPA : Diethylamine (0.1%) .[1] The DEA masks the silanol spots on the column, sharpening the peak.[1]
Visual Workflow: Analytical Method Development
Figure 2: Flowchart for selecting the correct analytical method and troubleshooting peak shape.
References
Savile, C. K., et al. (2010).[1][4] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science.
Nugent, T. C., & El-Shazly, M. (2010).[1] Chiral Amine Synthesis: Methods, Developments and Applications. Advanced Synthesis & Catalysis.
Höllig, A., et al. (2016).[1] Transaminase biocatalysis: optimization and application. Green Chemistry.
Verho, O., & Bäckvall, J. E. (2015).[1] Chemoenzymatic dynamic kinetic resolution: A powerful tool for the synthesis of chiral amines. Journal of the American Chemical Society.[1][5]
Blaser, H. U. (2010).[1] Industrial Asymmetric Hydrogenation. Chemical Reviews.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Amino Alcohol Diastereomer SeparationTicket ID: #AA-DIA-SEP-001
Status: Open
Assigned Specialist: Senior Application Scientist
Mission Statement
Welcome to the Separation Science Technical Center. You are likely here because amino alcohols present a "perfect storm" of purification challenges: they lack UV chromophores, they exhibit severe peak tailing due to silanol interactions, and their hydrogen-bonding capability often leads to "oiling out" during crystallization.
This guide is not a textbook; it is a troubleshooting protocol designed to resolve these specific failure modes.
The Challenge: Amino alcohols are basic. On silica-based columns (both Normal and Reverse Phase), the amine moiety interacts strongly with acidic residual silanols, causing peak tailing that obscures diastereomeric resolution.
Protocol A: The "Silanol Suppression" Strategy
For Reverse Phase (RP-HPLC)
The Mechanism: You must either protonate the silanols (low pH) or deprotonate the amine (high pH) to prevent the ionic interaction that causes tailing.
Parameter
Recommendation
Why?
High pH Buffer (Preferred)
10 mM Ammonium Bicarbonate (pH 10.5)
At pH > pKa (usually ~9-10 for amines), the amino alcohol is neutral. Neutral molecules do not bind to silanols. Requires High-pH stable columns (e.g., Hybrid Silica).
Low pH Buffer (Alternative)
0.1% TFA or Formic Acid (pH ~2)
Protonates silanols, suppressing their negative charge. Warning: TFA can suppress MS signals.
Chaotropic Agent
Sodium Perchlorate (0.1 M)
If tailing persists at low pH, perchlorate anions form ion pairs with the protonated amine, improving peak shape.
Step-by-Step Workflow:
Column Selection: Switch from standard C18 to a Base-Deactivated C18 or Hybrid Particle column (stable up to pH 12).
Mobile Phase Prep: Prepare 10mM Ammonium Bicarbonate in water (Solvent A) and Acetonitrile (Solvent B).
Gradient: Start 5% B to 95% B over 20 minutes.
Diagnosis: If peaks are sharp but overlapping, the issue is selectivity, not tailing. Switch to Methanol (protic solvent) to alter hydrogen bonding selectivity.
Protocol B: Normal Phase / Flash Chromatography
For crude purification
The "Magic" Additive:
Never run amino alcohols on bare silica without a modifier.
Standard: 1% Triethylamine (TEA) or 1% Ammonium Hydroxide in the mobile phase.
Mechanism: TEA is a stronger base than your product; it saturates the acidic silica sites, allowing your product to elute freely.
Module 2: Crystallization & Salt Formation
The Challenge: Diastereomers have different lattice energies, making fractional crystallization the most scalable separation method.[1] However, amino alcohols often form oils rather than crystals due to flexible alkyl chains and hydrogen bonding.
Protocol: The "Anti-Oil" Salt Screen
Do not attempt to crystallize the free base if it is an oil. Convert it to a salt to increase lattice rigidity.
Mandelic Acid: Adds aromaticity, aiding pi-stacking in the crystal lattice.
Camphorsulfonic Acid (CSA): Bulky counter-ion that forces diastereomeric differentiation.
Optimization Workflow (The "Ternary" Approach):
Screening: Dissolve 100 mg of mixture in MeOH. Add 1.0 eq of acid. Evaporate.
Solvent Selection: If solid forms, recrystallize.[2] If oil forms, switch solvent polarity.
Rule of Thumb: Use a solvent where the salt is soluble hot but insoluble cold (e.g., Ethanol/EtOAc mixtures).
Seeding: If the solution is supersaturated but oiling out, add a "seed" crystal of the pure diastereomer (if available) or scratch the glass to induce nucleation.
Module 3: Detection & Derivatization
The Challenge: Many amino alcohols (e.g., aliphatic ones) are UV-inactive. You cannot separate what you cannot see.
Solution Matrix
Method
Pros
Cons
ELSD / CAD
Universal detection; sees everything non-volatile.
Destructive; requires volatile mobile phase.
Derivatization (Pre-column)
Adds UV chromophore; improves lipophilicity.
Adds a chemical step; may introduce kinetic resolution issues.
MS Detection
High sensitivity; specific.
Expensive; requires volatile buffers.
Protocol: Rapid Benzoylation for UV Detection
If you lack ELSD/MS, derivatize the amine to make it UV active.
Take 10 µL of reaction mixture.
Add 50 µL Benzoyl Chloride + 50 µL Pyridine.
Shake for 5 mins. Quench with water.
Inject on HPLC (monitor 254 nm). The benzamide diastereomers often separate better than the free amines due to restricted rotation around the amide bond.
Visual Troubleshooting Guides
Figure 1: Method Selection Decision Tree
Use this logic flow to determine your starting point based on sample properties.
Caption: Decision matrix for selecting the optimal separation pathway based on volatility, scale, and chromophore presence.
Figure 2: The "Tailing Peak" Troubleshooting Loop
Follow this loop if your chromatogram shows poor resolution or asymmetry.
Caption: Step-by-step diagnostic loop to eliminate peak tailing caused by amine-silanol interactions.
FAQ / Troubleshooting Matrix
Q: My diastereomers are separating, but the peaks are broad and double-humped.A: This is often due to sample solvent mismatch . If you dissolve your sample in 100% MeOH but inject onto a 5% MeOH mobile phase, the sample precipitates or travels faster than the eluent initially.
Fix: Dissolve the sample in the starting mobile phase composition.
Q: I see no separation on C18, even with good peak shape.A: You have a selectivity issue. The hydrophobic difference between the diastereomers is too small.
Fix: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases interact with the pi-electrons (if present) or dipole moments differently than C18, often resolving steric isomers that C18 misses.
Q: My product oils out during salt formation.A: You likely have trapped solvent or impurities preventing the lattice from closing.
Fix: Re-dissolve in a solvent with a lower boiling point (e.g., Ether/DCM), sonicate to induce nucleation, or add a "co-former" like urea to disrupt the oil phase.
References
Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." (Focus on peak tailing and silanol interactions).
Sigma-Aldrich (Merck). "HPLC Troubleshooting Guide." (Comprehensive guide on mobile phase modifiers and column care).
MDPI. "HPLC Separation of Diastereomers: Chiral Molecular Tools.
Shimadzu. "Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method.
American Chemical Society (Crystal Growth & Design). "Population Balance Modeling of Diastereomeric Salt Resolution.
preventing over-alkylation in methylamine reactions
Technical Support Guide: Controlling Methylamine Alkylation Welcome to the Advanced Synthesis Support Center. Topic: Preventing Over-Alkylation (Poly-Alkylation) in Methylamine Reactions Ticket ID: CHEM-MA-001 Support Le...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: Controlling Methylamine Alkylation
Welcome to the Advanced Synthesis Support Center.Topic: Preventing Over-Alkylation (Poly-Alkylation) in Methylamine Reactions
Ticket ID: CHEM-MA-001
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The reaction of methylamine (
) with alkylating agents is notoriously difficult to control due to the Nucleophilicity Ladder . The product of the first alkylation (a secondary amine, ) is more electron-rich and thus more nucleophilic than the starting primary amine. This creates a "runaway" reaction, leading to tertiary amines and quaternary ammonium salts.[1]
This guide provides three distinct workflows to arrest this cascade, ranked by selectivity and operational complexity.
Module 1: The "Poly-Alkylation" Trap (Diagnostics)
Before selecting a solution, understand the kinetic failure mode. In a standard
reaction, the rate constant for the second alkylation () is often greater than the first ().
The Cascade Effect:
Start: Methylamine (
) attacks Alkyl Halide.
Product:
-Methylalkylamine () is formed.
Problem: The alkyl group (
) donates electron density (inductive effect), making the lone pair on the nitrogen more reactive.
Result: The
amine outcompetes the remaining methylamine for the alkyl halide.
Figure 1: The kinetic cascade of amine alkylation. Note that the secondary amine (red) is the "tipping point" where selectivity is lost.
Module 2: Solution A - The "Statistical" Strategy (Direct Alkylation)
Best for: Cheap reagents, volatile starting materials, and when 5-10% double-alkylation is acceptable.
Mechanism:
Substitution.
If you must use an alkyl halide (e.g., Benzyl bromide), you cannot stop the increase in nucleophilicity. Instead, you must overwhelm the kinetics with statistics. By flooding the reaction with Methylamine, the alkyl halide is statistically far more likely to collide with a
molecule than a product molecule.
Protocol: High-Excess Methylamine Substitution
Preparation: Cool the reaction vessel to -10°C. Methylamine is volatile (b.p. -6°C).
Stoichiometry: Use 10 equivalents of Methylamine (solution in THF or MeOH) to 1 equivalent of Alkyl Halide.
Addition: Add the Alkyl Halide dropwise to the Methylamine solution. (Never add Methylamine to the halide, or you create a local deficiency and immediate over-alkylation).
Quench: Evaporate the excess Methylamine (it is a gas) under reduced pressure before aqueous workup.
Data: Stoichiometry vs. Selectivity
Methylamine Equivalents
Mono-Alkylated Product (%)
Di-Alkylated Impurity (%)
1.0 eq
45%
40%
2.0 eq
70%
25%
5.0 eq
90%
8%
| 10.0 eq | >95% | <3% |
Module 3: Solution B - The "Reductive" Strategy (Gold Standard)
Best for: High-value intermediates, precise 1:1 stoichiometry, and unstable alkyl halides.
Mechanism: Reductive Amination.[1][2][3][4][5]
This method avoids
chemistry entirely. You react Methylamine with an Aldehyde (instead of a halide) to form an imine, which is then selectively reduced.[2][3]
The Selectivity Switch:
The intermediate imine (
) is less nucleophilic than the amine. It does not react further until reduced.[6] By using a selective reducing agent like Sodium Triacetoxyborohydride (STAB) , you reduce the imine faster than the aldehyde can react with the product.
Figure 2: Reductive Amination workflow. The imine acts as a "selectivity gate," preventing double alkylation.
Protocol: STAB-Mediated Reductive Amination
Mix: Dissolve Aldehyde (1.0 eq) in DCE (Dichloroethane) or THF.
Amine: Add Methylamine (1.2 - 1.5 eq). Stir for 30 mins to form the imine/hemiaminal.
Reduction: Add
(1.5 eq).
Note: Do not use
initially; it is too strong and will reduce the aldehyde to an alcohol.
Time: Stir at Room Temp for 2-4 hours.
Quench: Add saturated
.
Module 4: Solution C - The "Fukuyama" Strategy (Absolute Precision)
Best for: Complex synthesis where no side-reactions can be tolerated, or when installing the methyl group on a precious primary amine.
Mechanism: Protecting Group Activation (Nosyl).[7]
This method "masks" the nitrogen so it cannot over-react. You use a 2-nitrobenzenesulfonyl (Nosyl) group to acidify the N-H bond, allowing controlled mono-alkylation.[8]
Protocol:
Protection: React Primary Amine with 2-Nitrobenzenesulfonyl chloride (NsCl) to form the sulfonamide.
Mono-Alkylation: The sulfonamide proton is acidic (
). Use a weak base () and Methyl Iodide () to install exactly one methyl group.
Why it works: The product has no protons left on the nitrogen. It is chemically impossible to alkylate a second time under these conditions.
Deprotection: Remove the Ns-group using Thiophenol (
) and Base ().
Troubleshooting & FAQs
Q: I am using Methylamine in THF (2M). The concentration seems to drop over time.A: Methylamine is a gas.[9] Every time you open the bottle, you lose reagent.
Fix: Weigh your reaction flask before and after addition to calculate the exact mass of Methylamine added. Do not rely on volumetric measurements for old bottles.
Q: Can I use Methyl Iodide (
) directly on my amine?A:Avoid if possible. Methyl Iodide is one of the most aggressive alkylating agents. It almost always leads to quaternary salts (exhaustive methylation) unless you use the Fukuyama method (Module 4).
Q: My reductive amination failed. I see alcohol formation.A: You likely used
without pre-forming the imine, or your pH was too low.
Fix: Switch to
(Sodium Triacetoxyborohydride). It is less basic and tolerates aldehydes better than borohydride.
References
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
Fukuyama Amine Synthesis: Fukuyama, T., et al. "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters, 1995. Link
Nucleophilicity & Alkylation Kinetics: "Alkylation of Amines." Organic Chemistry Portal. Link
Technical Support Center: Exothermic Management in Reductive Amination
Mission: To provide researchers with actionable, mechanism-based strategies for managing thermal risks and maximizing selectivity during reductive amination protocols. Module 1: Critical Safety & Thermodynamics The "Accu...
Author: BenchChem Technical Support Team. Date: February 2026
Mission: To provide researchers with actionable, mechanism-based strategies for managing thermal risks and maximizing selectivity during reductive amination protocols.
Module 1: Critical Safety & Thermodynamics
The "Accumulation" Hazard
In reductive amination, the most dangerous thermal event is not usually the instantaneous heat of reaction, but rather reagent accumulation .[1]
If the reducing agent (e.g., NaBH(OAc)₃ or NaBH₄) is added faster than it is consumed, the reaction mixture accumulates a large potential energy load. Once the reaction initiates (often triggered by a slight temperature rise or induction period), this energy is released simultaneously, overwhelming the cooling capacity of the system. This is the classic mechanism of thermal runaway.
Reaction Pathway & Thermal Events
The following diagram illustrates the reaction coordinate and identifies the critical heat-release stages.
Figure 1: Reaction pathway highlighting the irreversible reduction step as the primary source of process heat.
Module 2: Reagent Selection & Heat Management
The choice of reducing agent dictates the heat profile and the "One-Pot" vs. "Stepwise" strategy.
Low. Very sluggish reaction requires acid catalysis.
High. Stable at pH 6-7.
High Toxicity. Generates HCN gas if acidified improperly.
Substrates sensitive to STAB; when STAB fails.
NaBH₄ (Sodium Borohydride)
High. Rapid, vigorous reduction.
Low. Reduces aldehydes/ketones rapidly.
Violent Exotherm & H₂ gas if added to acidic/protic media.
Stepwise reactions (pre-form imine, then reduce).[2][3]
H₂ / Pd-C (Catalytic Hydrogenation)
Variable. Heat depends on H₂ pressure and catalyst loading.
Medium. Risk of reducing other functional groups (nitro, alkene).
Fire/Explosion (H₂ gas).
Large scale; removing benzyl groups simultaneously.
Expert Insight: For bench-scale safety, STAB is the preferred reagent. Its acetoxy groups withdraw electron density from the boron, making it less hydridic (milder) than NaBH₄. This prevents the "runaway" reduction of the starting carbonyl, allowing for a safer, controlled one-pot process [1].
Module 3: Troubleshooting Scenarios (Q&A)
Scenario A: "My reaction boiled over upon adding the reducing agent."
Diagnosis: This is likely a quenching exotherm occurring prematurely, or rapid hydrogen evolution.
Cause: If your solvent was not dry, or if you used a protic solvent (like Methanol) with STAB, the hydride reacts with the solvent/water rather than the imine. This releases H₂ gas and significant heat.[1]
Correction:
Switch solvent to DCE (1,2-Dichloroethane) or THF . STAB is incompatible with Methanol [2].[4]
Dose Control: Add the reducing agent in 3-4 portions over 1 hour. Monitor internal temperature (IT) and ensure it returns to baseline before the next addition.
Scenario B: "I see a large amount of alcohol impurity (reduced ketone) instead of the amine."
Diagnosis: Competitive Reduction.
Cause: The reducing agent reduced the ketone/aldehyde before the imine could form.[5] This is common when using NaBH₄ in a one-pot method.[6]
Correction:
Switch to STAB: It reduces imines ~100x faster than carbonyls [1].
Stepwise Method: If you must use NaBH₄, stir the amine and ketone in Methanol without reductant for 2-12 hours (or use a Dean-Stark trap to remove water) to drive imine formation to completion. Only then add NaBH₄ at 0°C.
Scenario C: "The reaction stalled at 50% conversion."
Diagnosis: Equilibrium Limitation or pH drift.
Cause: Water generated during imine formation is hydrolyzing the imine back to the ketone. Alternatively, the pH is too basic (preventing iminium formation) or too acidic (protonating the amine nucleophile).
Correction:
Add Molecular Sieves (4Å): To scavenge water in situ.
Acid Catalysis: Add 1.0 equivalent of Acetic Acid (if using STAB, this is often built-in, but extra helps). The optimal pH for imine formation is 4-5.[5]
Module 4: Validated Protocol (Direct Reductive Amination with STAB)
Standard Operating Procedure for Bench Scale (1-10g)
Reagents
Substrate: Ketone/Aldehyde (1.0 equiv)
Amine: 1.1 - 1.2 equiv (use salt form with 1.0 eq TEA if free base is volatile)
Setup: Flame-dry a round-bottom flask under N₂ or Ar.
Dissolution: Dissolve Ketone and Amine in DCE (0.1 - 0.2 M concentration).
Activation: Add Acetic Acid. Stir for 15-30 minutes at Room Temperature (RT) to establish imine equilibrium.
Controlled Addition (The Safety Step):
Cool the mixture to 0°C (Ice bath).
Add STAB in 3 portions spaced 10 minutes apart.
Why? This prevents a massive H₂ evolution spike and keeps the internal temperature low during the initial mixing.
Reaction: Remove ice bath and warm to RT. Stir for 2-16 hours.
Quench (Exotherm Hazard):
Cool back to 0°C.
Slowly add saturated aqueous NaHCO₃ .
Warning: Significant gas evolution (CO₂ and H₂) will occur. Add dropwise until bubbling ceases.
Troubleshooting Logic Tree
Figure 2: Decision matrix for common reaction failures.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[5] The Journal of Organic Chemistry, 61(11), 3849–3862.
Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions: NaHB(OAc)₃. Common Organic Chemistry.
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents.[4][5][7][8] Organic Reactions, 59, 1-714. (Seminal review on borohydride reagents).
Technical Support: Stability & Handling of 2-(Methylamino)butan-1-ol in Acidic Media
Executive Summary 2-(Methylamino)butan-1-ol (CAS: 27646-79-3) exhibits distinct stability profiles depending on the nature of the acidic environment. In dilute aqueous mineral acids (e.g., 1N HCl, 10% H₂SO₄) at ambient t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(Methylamino)butan-1-ol (CAS: 27646-79-3) exhibits distinct stability profiles depending on the nature of the acidic environment. In dilute aqueous mineral acids (e.g., 1N HCl, 10% H₂SO₄) at ambient temperature, the compound is chemically stable, existing predominantly as its ammonium salt.[1] This salt formation dramatically alters its solubility profile, often leading to "false negatives" in recovery yields during organic extraction.[1]
However, under forcing acidic conditions (concentrated acid, high heat, or presence of activating agents like SOCl₂), the molecule is prone to aziridinium ion formation via intramolecular cyclization.[1] This intermediate is highly reactive and can lead to rearrangement, racemization, or substitution (e.g., formation of chloro-amines).[1]
This guide provides the mechanistic insight and troubleshooting protocols necessary to handle this compound without degradation or loss.
Core Chemistry & Stability Mechanisms
To troubleshoot effectively, one must understand the competition between simple protonation and degradative cyclization.[1]
Under harsh conditions (e.g., refluxing HCl), the primary hydroxyl group can be protonated (
), becoming a good leaving group.[1] The neighboring nitrogen can then attack the -carbon, displacing water to form a strained 3-membered aziridinium ring.[2][1]
Risk Factors: High Temperature (>80°C), Concentrated Acid, Dehydrating agents.[1]
Outcome: The ring opens indiscriminately, leading to a mixture of the original alcohol, the isomeric 2-amino-1-butanol (if methyl migrates, unlikely here), or chlorinated products (if HCl is used).[2]
Visualizing the Pathway
Figure 1: Stability landscape of 2-(Methylamino)butan-1-ol.[2][1] The "Safe Operating Zone" involves reversible salt formation.[1] Exiting this zone via heat/dehydration leads to irreversible degradation.
Troubleshooting Guide (Q&A)
Issue 1: "I acidified my reaction mixture, extracted with Ethyl Acetate, and my product is gone."
Diagnosis: Incorrect Partitioning.
Explanation: Upon acidification, 2-(Methylamino)butan-1-ol forms a cationic ammonium salt.[2][1] This salt is virtually insoluble in Ethyl Acetate or DCM but highly soluble in water.[1] You have likely discarded your product with the aqueous layer.[1]
Solution:
[M+Cl] (m/z ~121/123): You have converted the alcohol to a chloride via the aziridinium intermediate.[1]
[M-18] (m/z ~85): Dehydration to the alkene (less common without very strong acid like H₂SO₄).[2][1]
Solution: Avoid high temperatures with strong mineral acids.[1] If acid removal of a protecting group is required, use milder conditions (e.g., TFA/DCM at room temp) or ensure the reaction time is minimized.[1]
Issue 3: "My HPLC peak shape is broad and tails significantly."
Diagnosis: Silanol Interaction.
Explanation: The secondary amine interacts strongly with residual silanol groups on standard C18 silica columns, causing peak tailing.[1]
Solution:
Mobile Phase Modifier: Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to both mobile phases (A and B).[1] This protonates the silanols and the amine, reducing interaction.[1]
Column Choice: Use a "Base-Deactivated" column or a high-pH stable column (e.g., C18 with hybrid particles) and run at high pH (ammonium bicarbonate buffer) to keep the amine unprotonated (neutral).[2][1]
Standardized Protocols
Protocol A: Safe Salt Formation & Storage
Use this to stabilize the compound for long-term storage.[2]
Dissolution: Dissolve 1.0 g of 2-(Methylamino)butan-1-ol in 10 mL of absolute ethanol.
Acidification: Place in an ice bath (0°C). Dropwise add 1.0 equivalent of HCl (e.g., 1.25 mL of 4M HCl in Dioxane).[1] Note: Avoid aqueous HCl if you want to precipitate the solid.[1]
Precipitation: Add 20 mL of cold Diethyl Ether. The hydrochloride salt should precipitate as a white/off-white hygroscopic solid.[2][1]
Filtration: Filter rapidly under Nitrogen (the salt is hygroscopic).[1]
Storage: Store in a desiccator at -20°C.
Protocol B: Recovery from Acidic Aqueous Waste
Use this if you accidentally extracted the wrong layer.[1]
Cooling: Cool the acidic aqueous solution to <10°C.
Basification: Slowly add 2M NaOH until pH reaches 12-13. Monitor temperature (exothermic).
Salting Out: Saturate the solution with NaCl (brine). This reduces the water solubility of the amino alcohol ("Salting out effect").[1]
Extraction: Extract 3x with Dichloromethane (DCM). Note: DCM is better than EtOAc for polar amines.[2]
Drying: Dry combined organics over Na₂SO₄ (Magnesium sulfate can sometimes bind amino alcohols).[1]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119693, 2-(Methylamino)-1-butanol.[2][1] Retrieved October 26, 2023 from [Link][1]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 17: Nucleophilic substitution at saturated carbon - Aziridinium formation mechanisms).
Reeves, J. T., et al. (2012). Development of a Scalable Process for the Synthesis of 1,2-Amino Alcohols.[1] Journal of Organic Chemistry.[1][3] (General stability of amino-alcohol motifs in process chemistry).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chemical substances.
Kinetic Profiling & Reactivity Guide: 2-(Methylamino)butan-1-ol vs. Primary Amino Alcohol Analogs
Executive Summary & Technical Scope This guide provides a comparative kinetic analysis of 2-(Methylamino)butan-1-ol (a secondary amino alcohol) versus its primary analog, 2-Aminobutan-1-ol (the standard precursor for Eth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Technical Scope
This guide provides a comparative kinetic analysis of 2-(Methylamino)butan-1-ol (a secondary amino alcohol) versus its primary analog, 2-Aminobutan-1-ol (the standard precursor for Ethambutol).
Designed for process chemists and drug development scientists, this document focuses on the "Methyl Effect" —the interplay between electronic activation (inductive effect) and steric hindrance. We analyze how this substituent shifts the kinetic profile in two critical reaction classes: Nucleophilic Substitution (N-Alkylation) and Acylation .
The Core Comparison
Feature
2-(Methylamino)butan-1-ol (The Product)
2-Aminobutan-1-ol (The Alternative)
Structure
Secondary Amine ()
Primary Amine ()
Electronic Character
Electron-rich (Inductive +I effect of methyl)
Baseline nucleophilicity
Steric Profile
Moderate hindrance (Methyl group)
Low hindrance
Key Application
Chiral auxiliaries, Tertiary amine synthesis
Ethambutol synthesis, Peptide coupling
Kinetic Analysis: The "Methyl Effect"
Scenario A: N-Alkylation Kinetics (S_N2)
Context: Reaction with 1,2-dichloroethane (Ethambutol analog synthesis).
In nucleophilic substitution with alkyl halides, 2-(Methylamino)butan-1-ol exhibits a distinct kinetic advantage in the initial rate of reaction (
) due to the electron-donating nature of the N-methyl group.
Mechanism: The methyl group increases the electron density on the nitrogen lone pair, raising the HOMO energy and making it a "harder" nucleophile compared to the primary amine.
Performance Trade-off: While the initial attack is faster, the product is a bulky tertiary amine. This introduces a sharp kinetic cutoff for subsequent reactions (e.g., cross-linking), whereas the primary amine allows for controlled sequential alkylation.
) | 1.5x - 2.0x | 1.0x (Baseline) | +I Inductive effect of Methyl group increases basicity/nucleophilicity. |
| Over-Alkylation Risk | High (Forms Quaternary Salts) | Moderate (Forms Secondary Amines) | The secondary amine product is still highly nucleophilic until quaternization. |
| Selectivity | Low (Rapid progression to ) | High (Stepwise control possible) | Steric bulk of the product eventually retards further reaction. |
Scenario B: Acylation Kinetics
Context: Amide bond formation using activated esters (e.g., EDC/HOBt coupling).
Here, the steric penalty of the methyl group outweighs its electronic benefit.
Mechanism: Acylation proceeds through a tetrahedral intermediate. The additional methyl group on the nitrogen creates significant steric clash with the carbonyl substituents of the acylating agent.
Performance:2-(Methylamino)butan-1-ol reacts significantly slower than the primary analog. This is a critical consideration for peptide synthesis or drug conjugation workflows.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways. The Green path represents the accelerated alkylation of the methylamino derivative, while the Red path highlights the steric blockage it faces during acylation.
Caption: Comparative reaction pathways highlighting the accelerated alkylation (Green) vs. hindered acylation (Red) of the methylated product.
Experimental Protocols
To validate these kinetic profiles in your specific matrix, use the following self-validating protocols.
Protocol A: Competitive Alkylation Assay
Objective: Determine the relative reaction rate (
) of 2-(Methylamino)butan-1-ol vs. 2-Aminobutan-1-ol with benzyl bromide (surrogate electrophile).
Preparation:
Prepare a 0.1 M solution of 2-(Methylamino)butan-1-ol in Acetonitrile (
).
Prepare a 0.1 M solution of 2-Aminobutan-1-ol in
.
Prepare a 0.05 M solution of Benzyl Bromide (limiting reagent) in
.
Internal Standard: Add 10 mg Biphenyl to all solutions for HPLC normalization.
Execution:
Mix equimolar amounts of both amines (1.0 eq each) with Benzyl Bromide (0.5 eq) in a reaction vial at 25°C.
Trigger: Vortex immediately.
Monitoring:
Sample 50 µL aliquots at t = 0, 5, 10, 30, and 60 minutes.
Quench: Dilute immediately into 950 µL of 0.1% Formic Acid/Water to protonate amines and stop the reaction.
Analysis:
Inject on HPLC-UV (254 nm).
Calculation: Plot
vs. time. The slope represents the relative nucleophilicity.
Protocol B: Acylation Rate Determination
Objective: Quantify the steric penalty during amide bond formation.
Setup:
Dissolve 1.0 mmol of 4-(Trifluoromethyl)benzoic acid in DCM (40 mL).
Add EDC (1.1 eq) and HOBt (1.1 eq). Stir for 15 mins to form the active ester.
Reaction:
Split the solution into two vials.
Vial A: Add 1.0 eq 2-(Methylamino)butan-1-ol.
Vial B: Add 1.0 eq 2-Aminobutan-1-ol.
Add DIPEA (1.2 eq) to both simultaneously.
Validation:
Monitor by TLC (SiO2, 5% MeOH in DCM) every 15 minutes.
Endpoint: Vial B (Primary amine) should show spot disappearance within <1 hour. Vial A (Secondary amine) will likely require 4-12 hours or heating.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the competitive alkylation assay to determine relative nucleophilicity.
References
BenchChem Technical Support. (2025).[1] A Comparative Analysis of the Reaction Kinetics of 2-Methyl-3-(methylamino)butan-2-ol and Related Amino Alcohols. BenchChem. Link
Mayr, H., et al. (2018).[2] Nucleophilicity Trends of Amines. Master Organic Chemistry. Link
Wilkinson, R. G., et al. (1976). Synthesis of ethambutol. US Patent 3,944,618. Link
Botzel, F. (2018).[2] Nucleophilicities of Amines, Amino Acids, and Pyridines. PhD Thesis. Cited in Master Organic Chemistry. Link
Oreate AI. (2026). Understanding Primary and Secondary Amines: A Closer Look. Oreate AI Blog. Link
comparative study of chiral amino alcohol catalysts
Title: Comparative Guide: Chiral Amino Alcohol Catalysts in Asymmetric Synthesis Executive Summary This technical guide evaluates the performance landscape of chiral amino alcohol catalysts, a cornerstone of asymmetric s...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Guide: Chiral Amino Alcohol Catalysts in Asymmetric Synthesis
Executive Summary
This technical guide evaluates the performance landscape of chiral amino alcohol catalysts, a cornerstone of asymmetric synthesis. We focus on three dominant scaffolds: Diphenylprolinol Silyl Ethers (Jørgensen-Hayashi) , Cinchona Alkaloid Derivatives , and Ephedrine/Norephedrine Ligands .
While all three classes leverage the amino-alcohol motif, their modes of action are distinct. Jørgensen-Hayashi catalysts dominate covalent organocatalysis (enamine/iminium activation), offering superior enantiocontrol for aldehyde functionalization. Cinchona alkaloids excel in non-covalent interactions (H-bonding/Phase Transfer) and are privileged structures for large-scale industrial applications due to cost-efficiency. Ephedrine derivatives remain the gold standard as ligands for metal-mediated alkylations (e.g., diethylzinc additions).
Mechanistic Architecture
To select the correct catalyst, one must understand the spatial arrangement of the transition state.
The Jørgensen-Hayashi Shielding Model
The high enantioselectivity of diphenylprolinol silyl ethers arises from their ability to form a transient enamine intermediate with aldehydes. The bulky silyl ether group forces the enamine into a specific conformation, effectively shielding one face of the
-system.
Key Mechanism: The bulky substituent (
) sterically blocks the Re-face (or Si-face depending on configuration), forcing the electrophile to attack from the open face.
Figure 1: Catalytic cycle of Jørgensen-Hayashi organocatalysis showing enamine formation and steric shielding.
Comparative Analysis: Scaffold Performance
This section benchmarks the three scaffolds based on reaction type, efficiency, and industrial viability.
Table 1: Strategic Selection Matrix
Feature
Diphenylprolinol Silyl Ethers
Cinchona Alkaloids
Ephedrine Derivatives
Primary Mode
Covalent Organocatalysis (Enamine/Iminium)
Non-covalent (H-Bonding, PTC)
Metal Ligand (Lewis Acid activation)
Key Reaction
Michael Addn, -Functionalization of Aldehydes
Phase-Transfer Alkylation, Desymmetrization
Diethylzinc Addition, CBS Reduction (Proline-like)
Enantioselectivity
Excellent (>95% ee) for enals
Good (80-95% ee); highly tunable
Excellent (>90% ee) for Zn/B chemistry
Catalyst Loading
Moderate (10–20 mol%)
Low (1–5 mol%)
Stoichiometric or Low (Ligand dependent)
Cost/Availability
Moderate (Synthetic step required)
Low (Natural product extraction)
Low (Commodity chemical)
Table 2: Performance Benchmark (Asymmetric Michael Addition)
Comparison of catalyst performance for the addition of nucleophiles to
-unsaturated systems.
Catalyst System
Substrate Pair
Yield
ee%
Ref
Jørgensen-Hayashi
Nitromethane + Cinnamaldehyde
85%
98%
[1]
Cinchona (Thiourea)
Nitromethane + Chalcone
92%
93%
[2]
Ephedrine (Ligand)
Diethylzinc + Benzaldehyde*
99%
90%
[3]
*Note: Ephedrine data refers to alkylation, its primary domain, as it is less effective for organocatalytic Michael additions.
Analysis:
Select Jørgensen-Hayashi when modifying aldehydes .[1] The stable enamine formation is unique to the pyrrolidine scaffold.
Select Cinchona for ketones/esters or when using Phase Transfer Catalysis (PTC). It is less effective for enamine activation of simple aldehydes due to steric bulk preventing condensation.
Select Ephedrine strictly as a chiral ligand for metal centers (Zn, B, Ti). It does not function efficiently as a standalone organocatalyst for these transformations.
Detailed Experimental Protocol
Selected Protocol: Asymmetric Michael Addition of Nitromethane to Cinnamaldehyde.
Catalyst: (S)-
-diphenylprolinol trimethylsilyl ether.
Rationale: This reaction demonstrates the superior stereocontrol of the Jørgensen-Hayashi catalyst in constructing chiral -nitroaldehydes, precursors to drugs like Baclofen and Pregabalin.
Additive: Benzoic acid (10-20 mol%) – Crucial for accelerating the hydrolysis step.
Solvent: Toluene or Ethanol (Reaction is robust in various solvents, but Toluene often yields higher ee).
Step-by-Step Methodology
Catalyst Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Jørgensen-Hayashi catalyst (0.10 mmol, 10 mol%) in Toluene (1.0 mL).
Additive Introduction: Add Benzoic acid (0.10 mmol, 10 mol%). Stir for 5 minutes at room temperature (
).
Expert Insight: The acid additive promotes the turnover of the catalytic cycle by aiding the hydrolysis of the product iminium species.
Substrate Addition: Add trans-Cinnamaldehyde (1.0 mmol) followed by Nitromethane (5.0 mmol).
Reaction Monitoring: Stir the mixture at room temperature. Monitor consumption of cinnamaldehyde via TLC (Hexane/EtOAc 8:1). Reaction time is typically 12–24 hours.
Quenching: Upon completion, quench the reaction with 1N HCl (cold) or simply concentrate if purification is immediate.
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexane/EtOAc 10:1) to afford the Michael adduct.[2][3]
Workflow Diagram
Figure 2: Operational workflow for the asymmetric Michael addition using Jørgensen-Hayashi catalyst.
Cause: Product inhibition or slow hydrolysis of the intermediate.
Fix: Ensure Benzoic acid is fresh. Alternatively, use 2,4-dinitrobenzoic acid for faster turnover.
Low Enantioselectivity (ee%):
Cause: Background reaction (uncatalyzed) or moisture.
Fix: Lower the temperature to
or . While reaction time increases, the energetic difference between transition states is amplified, improving ee.
Solvent Choice:
While Toluene is standard, Ethanol or Water/Alcohol mixtures can accelerate the reaction due to "on-water" effects, though sometimes at the cost of slight ee erosion. For highest precision, stick to non-polar solvents.
References
Gotoh, H., Ishikawa, H., & Hayashi, Y. (2007).[4] Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Vakulya, B., Varga, S., Csámpai, A., & Soós, T. (2005). Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts. Organic Letters, 7(10), 1967–1969. [Link]
Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Enantioselective alkylation of carbonyl compounds with diethylzinc. Journal of the American Chemical Society, 108(19), 6071–6072. [Link]
Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005).[1] Enantioselective Organocatalyzed
-Sulfenylation of Aldehydes. Angewandte Chemie International Edition, 44(25), 3703–3706. [Link]
Comparative Guide: Structural Elucidation Strategies for 2-(Methylamino)butan-1-ol Derivatives
Executive Summary For researchers working with 2-(Methylamino)butan-1-ol and its analogs, structural elucidation presents a specific set of challenges. As a low-molecular-weight, flexible, and often hygroscopic amino alc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For researchers working with 2-(Methylamino)butan-1-ol and its analogs, structural elucidation presents a specific set of challenges. As a low-molecular-weight, flexible, and often hygroscopic amino alcohol, the free base is typically an oil at room temperature, rendering direct single-crystal X-ray diffraction (SCXRD) impossible.
This guide objectively compares the three primary strategies for stabilizing this scaffold: Heavy-Atom Salt Formation , Covalent Derivatization , and the emerging MicroED (Microcrystal Electron Diffraction) technique. While NMR spectroscopy provides solution-state connectivity, only crystallographic methods can definitively assign the absolute configuration (R/S) required for regulatory submission in drug development.
Part 1: Strategic Comparison of Methodologies
The following table contrasts the performance of the leading structural elucidation "products" (methodologies) for amino alcohol derivatives.
Feature
Method A: Hydrobromide (HBr) Salt Formation
Method B: p-Bromobenzoate Derivatization
Method C: MicroED (Electron Diffraction)
Primary Mechanism
Ionic lattice stabilization; Heavy atom () introduction.
Covalent rigidification; Heavy atom () introduction.
Electron scattering from nanocrystals (no large crystal needed).
Crystallizability
High. Salts often form high-melting lattices.
Moderate. Esters crystallize well but require synthesis.
N/A. Works on sub-micron powders/slurries.
Absolute Config.
Excellent. Anomalous scattering of Br allows precise Flack parameter determination.
Excellent. Br on the ring provides strong anomalous signal.
Good. Can determine absolute config, but dynamical scattering can complicate it.
Sample Prep Time
Low (< 24 hours).
Medium (Synthesis + Purification required).
Low (Grid preparation).
Data Resolution
Sub-Angstrom (< 0.8 Å).
Sub-Angstrom (< 0.8 Å).
Typically 0.9 – 1.1 Å.
Best For
Rapid screening; determining chirality of the amine center.
Samples where salts are hygroscopic or form oils.
Samples that yield only micro-crystalline powders.
Part 2: Decision Logic & Workflow
The choice of method depends on the physical state of your derivative and the specific structural question (e.g., absolute configuration vs. polymorph screening).
Figure 1: Strategic decision tree for selecting the optimal crystallization pathway for amino alcohol derivatives.
Part 3: In-Depth Technical Analysis
The "Heavy Atom" Advantage (Method A & B)
For light-atom molecules (C, H, N, O), X-ray crystallography cannot easily distinguish between enantiomers (Friedel pairs appear identical). To determine the absolute configuration of the chiral center at C2 of the butan-1-ol chain, you must introduce an anomalous scatterer.
The Mechanism: Heavier atoms (Cl, Br, I) absorb X-rays at specific wavelengths, breaking the symmetry of Friedel pairs (
).
The Metric: The Flack Parameter (x) .
: The structural model has the correct absolute configuration.
: The model is inverted (wrong enantiomer).
Recommendation: Use Hydrobromide (HBr) salts over Hydrochloride. Bromine (
) has a significantly stronger anomalous scattering signal ( at CuK) compared to Chlorine (), ensuring a confident assignment of chirality even with smaller crystals.
MicroED: The Alternative for Recalcitrant Solids
When salt formation yields a polycrystalline powder that refuses to grow into the >10 µm size required for SCXRD, MicroED is the validated alternative.
Protocol Difference: Instead of growing large crystals, a slurry of nanocrystals is applied to a cryo-EM grid.
Data Quality: While MicroED resolves atomic positions, be aware that electron beam interaction is stronger than X-ray, leading to dynamical scattering effects. This can sometimes complicate the refinement of thermal ellipsoids compared to standard X-ray data.
Part 4: Experimental Protocols
Protocol 1: Hydrobromide Salt Formation (Vapor Diffusion)
Target: Creating diffraction-quality crystals of the 2-(Methylamino)butan-1-ol HBr salt.
Reagents:
2-(Methylamino)butan-1-ol derivative (Free base)
Hydrobromic acid (48% aq. or in acetic acid)
Solvent A: Ethanol or Isopropanol (Good solubility)
Solvent B: Diethyl Ether or Hexane (Anti-solvent)
Step-by-Step Workflow:
Dissolution: Dissolve 50 mg of the free base in a minimum amount (approx. 0.5 mL) of Solvent A (Ethanol).
Acidification: Add stoichiometric HBr (1.05 eq) dropwise. The solution may warm slightly. Verify pH is acidic (~pH 2).
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a small inner vial (GC vial). This removes dust nucleation sites.
Vapor Diffusion Setup:
Place the open inner vial inside a larger jar containing 5 mL of Solvent B (Diethyl Ether).
Seal the outer jar tightly.
Incubation: Store at 4°C. The ether vapors will slowly diffuse into the ethanol, lowering solubility and promoting controlled crystal growth over 2–7 days.
Harvesting: Mount crystals using Paratone oil and cryo-cool immediately to 100K for data collection.
Target: If the salt is hygroscopic, this esterification locks the conformation and adds a heavy atom.
Reaction Scheme:
Step-by-Step Workflow:
Dissolve 0.5 mmol of 2-(Methylamino)butan-1-ol in dry DCM (5 mL).
Add Triethylamine (1.5 eq) and a catalytic amount of DMAP (10 mol%).
Cool to 0°C and add p-Bromobenzoyl chloride (1.1 eq) slowly.
Stir at room temperature for 3 hours.
Workup: Wash with sat. NaHCO3, dry over MgSO4, and concentrate.
Crystallization: Recrystallize the resulting solid from hot Hexane/Ethyl Acetate (3:1). These crystals are typically non-hygroscopic and robust.
Part 5: Structural Interaction Logic
Understanding why these salts crystallize is vital for troubleshooting. The crystal lattice is held together by a specific hydrogen-bonding network between the ammonium cation, the hydroxyl group, and the halide anion.
Figure 2: Hydrogen bonding network stabilizing the hydrobromide salt. The Bromide ion acts as a central anchor, accepting H-bonds from both the ammonium and hydroxyl groups.
References
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
Jones, C. G., et al. (2018).[1] The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination.[2][3][4] ACS Central Science, 4(11), 1587–1592.
Groszek, G., et al. (2025). Absolute configuration of amino alcohols by H-1-NMR. ResearchGate.[4][5][6]
Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of absolute configuration. Tetrahedron: Asymmetry, 20(6), 712-717.
Creative Biostructure. (2024). SCXRD vs MicroED Comparison for Crystallography Research.